1-(4-Bromophenyl)-1-phenylethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-14(16,11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJPHIFIUXSDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Bromophenyl)-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known basic properties of 1-(4-Bromophenyl)-1-phenylethanol (CAS RN: 15832-69-6). Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this document also includes extrapolated information based on the synthesis of analogous compounds. For comparative purposes, a summary of the properties of the related compound, 1-(4-Bromophenyl)ethanol, is provided in a distinct section. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis.
Core Properties of this compound
This compound is a tertiary alcohol characterized by the presence of a phenyl group, a 4-bromophenyl group, and a methyl group attached to the carbinol carbon.[1][2] Its structure suggests its potential as a chiral building block in organic synthesis.[2] The bromine substituent offers a site for further chemical modifications, such as cross-coupling reactions, making it a potentially versatile intermediate in the synthesis of more complex molecules.[1]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely available. The following table summarizes the basic identification information that has been found.
| Property | Value | Source |
| CAS Number | 15832-69-6 | [3] |
| Molecular Formula | C₁₄H₁₃BrO | [3] |
| Molecular Weight | 277.16 g/mol | [3] |
| Synonyms | 1-(4-bromophenyl)-1-phenylethan-1-ol | [3] |
Spectroscopic Data
Experimental Protocols: Synthesis
A standard and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction.[4][5] This involves the reaction of a Grignard reagent with a suitable ketone. For the synthesis of this compound, this would involve the reaction of phenylmagnesium bromide with 4'-bromoacetophenone or the reaction of 4-bromophenylmagnesium bromide with acetophenone.
Generalized Grignard Synthesis Protocol
This protocol is a generalized procedure based on the synthesis of similar tertiary alcohols and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene or 4-Bromobenzyl bromide
-
Acetophenone or 4'-Bromoacetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (for initiation)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried to exclude moisture.
-
Place magnesium turnings in the round-bottom flask.
-
Add a small crystal of iodine.
-
Assemble the reflux condenser and addition funnel.
-
Prepare a solution of the aryl bromide (bromobenzene or 4-bromobenzyl bromide) in anhydrous ether or THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with the Ketone:
-
Prepare a solution of the ketone (acetophenone or 4'-bromoacetophenone) in anhydrous ether or THF.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the ketone solution dropwise from the addition funnel to the Grignard reagent with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with additional portions of ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Synthesis Workflow Diagram
Caption: Generalized workflow for the Grignard synthesis of this compound.
Biological Activity
There is no specific information available in the reviewed literature regarding the biological activity or potential signaling pathway interactions of this compound. Compounds with similar structural motifs, such as halogenated aromatic compounds, can exhibit a range of biological activities, and this compound could be a candidate for screening in various biological assays.
Comparative Data: 1-(4-Bromophenyl)ethanol
For the benefit of researchers, this section provides a summary of the available data for the closely related but structurally distinct secondary alcohol, 1-(4-Bromophenyl)ethanol.
Physicochemical Properties of 1-(4-Bromophenyl)ethanol
| Property | Value | Source |
| CAS Number | 5391-88-8 | [6] |
| Molecular Formula | C₈H₉BrO | [6] |
| Molecular Weight | 201.06 g/mol | [6] |
| Melting Point | 36-38 °C | [6] |
| Boiling Point | 119-121 °C at 7 mmHg | [6] |
| Density | 1.46 g/mL at 25 °C | [6] |
Spectroscopic Data for 1-(4-Bromophenyl)ethanol
Spectroscopic data for 1-(4-Bromophenyl)ethanol is available and can be found in various databases.[6][7][8][9] This includes ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.
Biological Activity of (S)-1-(4-Bromophenyl)ethanol
The (S)-enantiomer of 1-(4-Bromophenyl)ethanol has been studied for its potential as a drug for treating bacterial infections.[10] It has also been shown to be toxic to the MRC-7 human lung cancer cell line, with a proposed mechanism involving the inhibition of DNA synthesis.[10]
Conclusion
This compound is a tertiary alcohol with potential applications in organic synthesis as a chiral building block or a versatile intermediate. However, there is a notable lack of comprehensive experimental data regarding its physicochemical properties, spectroscopic characterization, and biological activity. The generalized Grignard synthesis protocol provided in this guide offers a starting point for its preparation in the laboratory. Further research is required to fully characterize this compound and explore its potential applications in drug discovery and materials science. Researchers working with this compound are encouraged to perform and publish detailed characterization data to enrich the collective scientific knowledge.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 15832-69-6 | Benchchem [benchchem.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR [m.chemicalbook.com]
- 8. 1-(4-Bromophenyl)ethanol(5391-88-8) IR Spectrum [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. cymitquimica.com [cymitquimica.com]
1-(4-Bromophenyl)-1-phenylethanol CAS number lookup
CAS Number: 15832-69-6
This technical guide provides an in-depth overview of 1-(4-Bromophenyl)-1-phenylethanol, a tertiary alcohol of interest to researchers, scientists, and professionals in drug development. This document covers its chemical properties, a detailed experimental protocol for its synthesis via the Grignard reaction, and its potential applications as a chiral building block in medicinal chemistry.
Compound Identification and Properties
This compound is an aromatic alcohol characterized by a chiral center, making it a valuable building block in stereoselective synthesis.[1] Its structure features a central carbon atom bonded to a hydroxyl group, a methyl group, a phenyl group, and a 4-bromophenyl group. The presence of the bromine atom on one of the phenyl rings provides a reactive site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 15832-69-6[2][3] |
| Molecular Formula | C₁₄H₁₃BrO[2][3] |
| Molecular Weight | 277.16 g/mol [3] |
| IUPAC Name | This compound[2] |
| SMILES | CC(O)(c1ccc(Br)cc1)c1ccccc1[2] |
| InChIKey | MSJPHIFIUXSDAB-UHFFFAOYSA-N[2] |
Table 2: Spectroscopic Data for the Related Compound 1-(4-Bromophenyl)ethanol (CAS: 5391-88-8)
| Spectrum Type | Key Peaks / Shifts |
| ¹H NMR | Data available for the related compound.[4][5] |
| IR Spectrum | Data available for the related compound.[5][6] |
Synthesis via Grignard Reaction
The most common and effective method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or ester.
There are two primary retrosynthetic pathways for the synthesis of this compound:
-
Pathway A: Reaction of 4-bromobenzophenone with methylmagnesium bromide.
-
Pathway B: Reaction of acetophenone with 4-bromophenylmagnesium bromide.
The following section details a generalized experimental protocol for the Grignard synthesis, which can be adapted for either pathway.
Experimental Protocol: Grignard Synthesis
Objective: To synthesize this compound by reacting a ketone with a Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene or Methyl bromide (depending on the chosen pathway)
-
Iodine crystal (for initiation)
-
4-Bromobenzophenone or Acetophenone
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Addition (dropping) funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
Step 1: Preparation of the Grignard Reagent
-
Ensure all glassware is thoroughly dried to prevent the reaction from being quenched by water.
-
Place magnesium turnings in the round-bottom flask.
-
Assemble the reflux condenser and addition funnel.
-
Add a solution of the appropriate alkyl/aryl bromide (e.g., bromobenzene) in anhydrous ether to the addition funnel.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle warming or the addition of a small iodine crystal.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
Step 2: Reaction with the Ketone
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the ketone (e.g., 4-bromobenzophenone) in anhydrous ether and place it in the addition funnel.
-
Add the ketone solution dropwise to the cooled Grignard reagent with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
Step 3: Work-up and Purification
-
Carefully pour the reaction mixture over a mixture of ice and 10% sulfuric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Applications in Drug Development and Research
While specific biological activities of this compound are not extensively documented in the available literature, its structural features suggest its potential as a valuable intermediate in drug discovery and development.
-
Chiral Building Block: As a chiral alcohol, enantiomerically pure forms of this compound can serve as key starting materials for the asymmetric synthesis of complex molecules with specific biological activities.[1] The stereochemistry of a drug molecule is often crucial for its pharmacological effect.
-
Intermediate for Pharmaceutical Agents: The presence of a bromine atom allows for a variety of subsequent chemical transformations, including Suzuki, Heck, and Sonogashira cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures. Brominated compounds are often used as intermediates in the synthesis of pharmaceuticals.
-
Scaffold for Novel Compounds: The 1,1-diaryl ethanol scaffold is present in various biologically active molecules. Further functionalization of this compound could lead to the discovery of novel compounds with potential therapeutic applications. For instance, related bromophenol derivatives have been investigated for their enzyme inhibition properties, such as against acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease research.[7]
Logical Relationship of its Potential Use
Conclusion
This compound is a tertiary alcohol with significant potential as a versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug development. Its synthesis is readily achievable through the well-established Grignard reaction. While direct biological data for this specific compound is limited, its structural characteristics, including a chiral center and a reactive bromine substituent, make it an attractive starting point for the synthesis of novel and complex molecules with potential therapeutic value. Further research into the synthesis of its enantiopure forms and the exploration of its derivatives could unveil new opportunities in the development of future pharmaceuticals.
References
- 1. This compound | 15832-69-6 | Benchchem [benchchem.com]
- 2. 1-(4-BROMOPHENYL)-1-PHENYLETHAN-1-OL | CAS 15832-69-6 [matrix-fine-chemicals.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR [m.chemicalbook.com]
- 5. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-Bromophenyl)ethanol(5391-88-8) IR Spectrum [m.chemicalbook.com]
- 7. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 1-(4-Bromophenyl)-1-phenylethanol
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Bromophenyl)-1-phenylethanol, tailored for researchers, scientists, and professionals in drug development. This document outlines its characteristics, synthesis protocols, and spectral data, presenting a thorough resource for laboratory and research applications.
Physicochemical Properties
This compound is a tertiary aromatic alcohol. Its properties can vary slightly depending on whether it is in its racemic form or as a specific enantiomer. The compound is often described as a white to light brown crystalline powder or a clear, colorless liquid.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₃BrO | [1] |
| Molecular Weight | 277.16 g/mol | [1] |
| CAS Number | 15832-69-6 (racemate) | [2] |
| Appearance | White to light brown crystalline powder or clear colorless liquid | [3][4] |
| Melting Point | 36-38 °C (lit.) | [3][5] |
| Boiling Point | 119-121 °C at 7 mmHg (lit.) | [3][5] |
| Density | 1.46 g/mL at 25 °C (lit.) | [3][5] |
| Refractive Index (n20/D) | 1.5680 | [3] |
| Flash Point | 146 °F (63.3 °C) | [3][6] |
| pKa | 14.22 ± 0.20 (Predicted) | [3] |
| Solubility | Information not widely available, but expected to be soluble in organic solvents. |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
Table 2: Spectral Data for this compound
| Spectrum Type | Key Peaks/Shifts | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.48 (d, J = 6.8 Hz, 3H), 1.85 (s, 1H), 4.88 (q, J = 6.4 Hz, 1H), 7.26 (d, J = 7.6 Hz, 2H), 7.49 (d, J = 8.0 Hz, 2H) | [7] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 25.2, 69.8, 121.1, 127.2, 131.5, 144.8 | [7] |
| Infrared (IR) (thin film) | νmax (cm⁻¹) = 3356, 1593, 1489, 1403, 1086, 824 | [7] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. One common approach involves the Grignard reaction.
Synthesis of this compound via Grignard Reaction
This protocol is a general representation based on standard Grignard reaction procedures.
Materials and Reagents:
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
4-Bromoacetophenone
-
Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of dry ether or THF. A solution of bromobenzene in the dry solvent is added dropwise from the addition funnel. The reaction is initiated, which may require gentle warming. Once initiated, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until most of the magnesium has reacted.
-
Reaction with Ketone: The prepared Grignard reagent (phenylmagnesium bromide) is cooled in an ice bath. A solution of 4-bromoacetophenone in the same dry solvent is added dropwise from the addition funnel. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is carefully poured into a beaker containing an ice-cold solution of saturated aqueous ammonium chloride to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[8]
Reactivity and Stability
This compound is a stable compound under normal laboratory conditions.[9] It is a tertiary alcohol, and its hydroxyl group can undergo typical alcohol reactions. The bromine atom on the phenyl ring provides a site for further functionalization, such as in cross-coupling reactions.[1]
Applications in Research and Development
This compound serves as a valuable chiral building block in organic synthesis.[1] Its structure is of interest in the development of pharmaceuticals and agrochemicals, where chirality plays a crucial role in biological activity.[1][4] The presence of the bromophenyl group allows for its use as an intermediate in the synthesis of more complex molecules.[10]
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. This compound | 15832-69-6 | Benchchem [benchchem.com]
- 2. 100760-04-1|(S)-1-(4-Bromophenyl)ethanol|BLD Pharm [bldpharm.com]
- 3. 1-(4-Bromophenyl)ethanol CAS#: 5391-88-8 [amp.chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 1-(4-Bromophenyl)ethanol | 5391-88-8 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. rsc.org [rsc.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. echemi.com [echemi.com]
- 10. guidechem.com [guidechem.com]
Technical Guide: Physicochemical Properties of Brominated Phenyl-Substituted Ethanols
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular formula and weight of brominated phenyl-substituted ethanol derivatives. It addresses the common nomenclature ambiguity between 1-(4-Bromophenyl)ethanol and the diaryl equivalent, (4-Bromophenyl)(phenyl)methanol, which the term "1-(4-Bromophenyl)-1-phenylethanol" may imply. This document summarizes the core physicochemical properties of these compounds and presents a generalized workflow for the characterization of such aryl alcohols. This guide is intended to serve as a foundational resource for professionals engaged in synthetic chemistry and drug development.
Introduction and Nomenclature Clarification
In the field of organic synthesis and medicinal chemistry, precise molecular identification is paramount. The compound name "this compound" is ambiguous and does not conform to standard IUPAC nomenclature. This name could be interpreted as a derivative of ethanol with both a 4-bromophenyl group and a phenyl group attached to the first carbon. Such a structure is more accurately named (4-Bromophenyl)(phenyl)methanol .
However, searches for the initially stated compound name overwhelmingly yield results for 1-(4-Bromophenyl)ethanol , a chiral alcohol that is a common intermediate in organic synthesis. Given this discrepancy, this guide will provide data for both compounds to ensure clarity and comprehensive coverage.
Physicochemical Data
The fundamental molecular properties of 1-(4-Bromophenyl)ethanol and (4-Bromophenyl)(phenyl)methanol are summarized below. These data are crucial for stoichiometric calculations in synthesis, as well as for analytical characterization such as mass spectrometry.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(4-Bromophenyl)ethanol | C8H9BrO | 201.06 |
| (4-Bromophenyl)(phenyl)methanol | C13H11BrO | 263.13 |
Experimental Protocols: Synthesis and Characterization
Detailed, peer-reviewed experimental protocols for the synthesis of these specific compounds are proprietary or published across various journals. However, general methodologies for their synthesis and characterization are well-established in the chemical literature.
General Synthetic Approaches
1-(4-Bromophenyl)ethanol is commonly synthesized via the reduction of its corresponding ketone, 1-(4-bromophenyl)ethanone. A typical laboratory-scale synthesis involves:
-
Reaction: The reduction of 1-(4-bromophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol.
-
Work-up: The reaction is typically quenched with water, followed by extraction of the product into an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is then purified, often through column chromatography or recrystallization, to yield the final white crystalline solid.
** (4-Bromophenyl)(phenyl)methanol** can be synthesized through a Grignard reaction. This involves:
-
Grignard Reagent Formation: Preparation of a Grignard reagent from bromobenzene, for example.
-
Reaction: The subsequent reaction of this Grignard reagent with 4-bromobenzaldehyde.
-
Purification: Similar work-up and purification steps involving extraction and chromatography are employed to isolate the desired diaryl alcohol.
Standard Characterization Methods
The structural confirmation and purity assessment of aryl alcohols like those discussed herein typically involve a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the positions of substituents on the aromatic rings and the structure of the alkyl chain.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound and can provide fragmentation patterns that further support the proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, most notably the characteristic broad absorption band of the hydroxyl (-OH) group.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final compound.
Logical Workflow for Compound Characterization
The process of identifying and characterizing a novel or synthesized chemical entity follows a logical progression from initial synthesis to final validation. The following diagram illustrates a generalized workflow applicable to the characterization of aryl alcohols.
Caption: Generalized workflow for the synthesis and characterization of an aryl alcohol.
Solubility Profile of 1-(4-Bromophenyl)-1-phenylethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Bromophenyl)-1-phenylethanol, a tertiary aromatic alcohol with significant potential as a chiral building block in organic synthesis and drug development.[1] Due to the absence of publicly available quantitative solubility data, this document focuses on a qualitative assessment based on the compound's molecular structure and physicochemical principles. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a compound such as this compound is provided, alongside a logical workflow diagram to guide solvent selection.
Introduction to this compound
This compound is a tertiary aromatic alcohol featuring a central carbon atom bonded to a hydroxyl group, a methyl group, a phenyl group, and a 4-bromophenyl group.[1] The presence of two distinct aryl groups and a chiral center makes it a molecule of significant interest in synthetic and medicinal chemistry.[1] The bromine substituent offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse array of derivatives.[1]
Molecular Structure:
Understanding the solubility of this compound is critical for its application in various stages of research and development, including reaction engineering, purification, formulation, and biological screening.
Predicted Solubility in Common Solvents
While specific quantitative data is not available, a qualitative prediction of the solubility of this compound in different classes of solvents can be inferred from its molecular structure. The molecule possesses both nonpolar (two aromatic rings) and polar (hydroxyl group) characteristics.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group can participate in hydrogen bonding with protic solvents.[2][3] However, the large, nonpolar aromatic rings will significantly hinder solubility, especially in water. Solubility is expected to be higher in alcohols compared to water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar hydroxyl group. The absence of strong hydrogen bonding networks in the solvent makes it easier to solvate the nonpolar portions of the molecule. |
| Nonpolar | Hexane, Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate | Moderate to High | The two aromatic rings contribute to significant nonpolar character, favoring solubility in nonpolar and weakly polar solvents through London dispersion forces and dipole-induced dipole interactions. Synthesis and work-up procedures for similar compounds often utilize these types of solvents.[4][5][6] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the gravimetric determination of the solubility of a solid compound like this compound in a given solvent. This method is a fundamental technique in chemical research and development.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., ethanol, ethyl acetate, hexane)
-
Scintillation vials or sealed test tubes
-
Constant temperature bath (e.g., water bath, heating block)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed vials for collecting the filtrate
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer or a magnetic stirrer for a sufficient period to allow the system to reach equilibrium. This may take several hours to a day.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed in the constant temperature bath for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed vial. Record the exact weight of the collected filtrate.
-
-
Solvent Evaporation:
-
Place the vial containing the filtrate in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound, or use a vacuum desiccator to evaporate the solvent completely.
-
-
Gravimetric Analysis:
-
Once the solvent is fully evaporated, weigh the vial containing the solid residue.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.
-
-
Calculation of Solubility:
-
Solubility can be expressed in various units, such as g/100 mL or mol/L.
-
g/100 mL: (mass of residue / volume of filtrate collected) x 100
-
mol/L: (moles of residue / volume of filtrate collected in L)
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical solvent selection process and a typical experimental workflow for solubility determination.
Caption: Logical workflow for predicting the solubility of this compound based on its molecular structure.
Caption: A generalized experimental workflow for the gravimetric determination of solubility.
Conclusion
References
Technical Guide: Physicochemical and Synthetic Aspects of Brominated Phenyl-Ethanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth look at the physicochemical properties and synthetic pathways related to brominated phenyl-ethanol compounds. Due to the limited availability of experimental data for 1-(4-Bromophenyl)-1-phenylethanol, this document focuses on the closely related and well-characterized compound, 1-(4-Bromophenyl)ethanol, while also outlining a viable synthetic route for the former.
Physicochemical Data of 1-(4-Bromophenyl)ethanol
Quantitative data for 1-(4-Bromophenyl)ethanol, a structurally similar secondary alcohol, is summarized below. It is crucial to note that these values are for a related compound and should be used as an estimation pending experimental verification for this compound.
| Property | Value | Conditions |
| Melting Point | 36-38 °C | Literature |
| Boiling Point | 119-121 °C | 7 mm Hg |
| 253.3 °C | 760 mmHg | |
| Density | 1.46 g/mL | at 25 °C |
Experimental Protocols for Physicochemical Characterization
The following are detailed methodologies for the experimental determination of melting and boiling points, crucial for the characterization of synthesized compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid can be determined with high precision using a capillary tube method, often employing a Thiele tube or a modern melting point apparatus.[1][2][3]
Apparatus:
-
Glass capillary tubes (sealed at one end)
-
Thiele tube or a commercial melting point apparatus (e.g., Mel-Temp)
-
Heating oil (e.g., mineral oil or silicone oil) for Thiele tube
-
Thermometer
-
Sample of the compound, finely powdered
Procedure:
-
Sample Preparation: A small amount of the dry, powdered compound is introduced into the open end of a capillary tube. The tube is then tapped gently or dropped through a larger tube to pack the sample tightly into the sealed end, to a height of about 2-3 mm.[2]
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a small rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube containing heating oil, with the oil level above the sample but below the top of the capillary.[2][3][4]
-
Heating: The side arm of the Thiele tube is heated gently with a Bunsen burner. The tube's design promotes convection currents, ensuring uniform temperature distribution throughout the oil.[1][4] The heating rate should be slow, approximately 1-2 °C per minute, as the melting point is approached to ensure thermal equilibrium.[1]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is the end of the range. A narrow melting range (typically 0.5-2 °C) is indicative of a pure compound.[1]
Boiling Point Determination (Microscale Capillary Method)
For small quantities of a liquid, the boiling point can be accurately determined using a microscale method.[5][6]
Apparatus:
-
Small test tube or Durham tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or other heating bath apparatus
-
Rubber band or wire
Procedure:
-
Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.[7]
-
Apparatus Setup: The test tube assembly is attached to a thermometer, with the bottom of the test tube level with the thermometer bulb. This is then placed in a heating bath, such as a Thiele tube.[7]
-
Heating: The heating bath is heated gradually. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.[7][8] This occurs when the vapor pressure of the liquid equals the atmospheric pressure.[6]
Synthesis of this compound
While extensive research on this compound is not widely published, its synthesis can be reliably achieved through a Grignard reaction. This method is a cornerstone of organic chemistry for forming carbon-carbon bonds.
The logical workflow for this synthesis involves the reaction of a Grignard reagent with a suitable ketone. There are two primary pathways:
-
Reaction of phenylmagnesium bromide with 4-bromoacetophenone.
-
Reaction of 4-bromophenylmagnesium bromide with acetophenone.
The following diagram illustrates the first pathway.
Caption: Synthetic pathway for this compound via Grignard reaction.
This technical guide provides foundational data and methodologies for professionals working with brominated phenyl-ethanol derivatives. The outlined protocols for determining melting and boiling points are standard, reliable methods for characterizing these and other novel compounds. The provided synthetic workflow offers a clear and logical path for the preparation of this compound, a compound of interest for further research and development.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thiele tube - Wikipedia [en.wikipedia.org]
- 4. labcomercial.com [labcomercial.com]
- 5. chemconnections.org [chemconnections.org]
- 6. jove.com [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
An In-depth Technical Guide to the Stereochemistry of 1-(4-Bromophenyl)-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)-1-phenylethanol is a chiral tertiary alcohol with significant potential as a versatile building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents and other biologically active molecules. Its stereochemistry is of paramount importance as the biological activity of chiral compounds often resides in a single enantiomer. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, chiral resolution, and stereochemical assignment. Detailed experimental protocols, extrapolated from established methodologies for analogous compounds, are provided to facilitate further research and application.
Introduction
Chirality is a fundamental concept in drug discovery and development, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This compound possesses a single stereocenter at the carbinol carbon, making it a valuable chiral precursor.[1] The presence of a phenyl group and a 4-bromophenyl group attached to the stereocenter, along with a methyl group, provides a scaffold for diverse chemical modifications. The bromine atom, in particular, serves as a handle for cross-coupling reactions, enabling the synthesis of a wide array of derivatives.[1] Understanding and controlling the stereochemistry of this molecule is crucial for harnessing its full potential in medicinal chemistry and materials science.
Synthesis of Enantiomerically Enriched this compound
The preparation of enantiomerically pure or enriched this compound can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of the racemate.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a specific enantiomer. A common approach for synthesizing chiral tertiary alcohols is the asymmetric addition of an organometallic reagent to a prochiral ketone.
Experimental Protocol: Asymmetric Grignard Addition
This protocol is an adaptation of well-established methods for the asymmetric synthesis of tertiary alcohols.
-
Preparation of the Chiral Ligand-Reagent Complex: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), a solution of a chiral ligand (e.g., (-)-sparteine) in an anhydrous solvent (e.g., toluene) is cooled to -78 °C.
-
Addition of Grignard Reagent: Phenylmagnesium bromide (a slight excess) is added dropwise to the chiral ligand solution, and the mixture is stirred for 30 minutes to allow for complex formation.
-
Addition of Ketone: A solution of 4-bromoacetophenone in anhydrous toluene is added dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
-
Determination of Enantiomeric Excess: The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Chiral Resolution of Racemic this compound
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Enzymatic kinetic resolution is a highly effective method for resolving chiral alcohols.
Experimental Protocol: Enzymatic Kinetic Resolution
This protocol is based on the well-documented enzymatic resolution of 1-phenylethanol and its derivatives.[2]
-
Reaction Setup: In a flask, racemic this compound is dissolved in an appropriate organic solvent (e.g., hexane or toluene).
-
Acyl Donor: An acyl donor, such as vinyl acetate, is added to the solution.
-
Enzyme Addition: A lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), is added to the reaction mixture.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 30-40 °C). The enzyme will selectively acylate one enantiomer at a faster rate.
-
Monitoring: The reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the newly formed ester. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the esterified product.
-
Enzyme Removal: The immobilized enzyme is removed by filtration.
-
Separation: The unreacted alcohol and the ester are separated by column chromatography on silica gel.
-
Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed (e.g., using sodium hydroxide in methanol) to obtain the other enantiomer of the alcohol.
Stereochemical Assignment and Characterization
Determining the absolute configuration and enantiomeric purity of this compound is crucial. This is typically achieved through a combination of analytical techniques.
Chiral Chromatography
Chiral HPLC and GC are the most common methods for determining the enantiomeric excess of a chiral compound.
Table 1: Exemplary Chiral Chromatography Conditions for Analogous Compounds
| Analyte | Method | Column | Mobile Phase/Carrier Gas | Temperature | Retention Times (min) |
| 1-Phenylethanol | GC | Astec® CHIRALDEX™ B-PM | Helium | 120 °C | R(+): ~8.5, S(-): ~9.0 |
| (S)-1-(4-Bromophenyl)ethanol | HPLC | Chiralcel OD-H | Hexane/Isopropanol | Ambient | Not specified |
Note: Specific conditions for this compound need to be empirically developed, but the conditions for analogous compounds provide a good starting point.
Polarimetry
Table 2: Specific Rotation of Analogous Chiral Alcohols
| Compound | Enantiomer | Specific Rotation ([α]D) | Conditions |
| 1-Phenylethanol | (R)-(+) | +43.03° | c=1, Methanol |
| 1-Phenylethanol | (S)-(-) | -43.03° | c=1, Methanol |
NMR Spectroscopy with Chiral Derivatizing Agents
The enantiomeric excess can also be determined by NMR spectroscopy after derivatizing the alcohol with a chiral agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric esters. The signals of the diastereomers will be distinct in the 1H or 19F NMR spectrum, and the ratio of their integration will correspond to the enantiomeric ratio.
Experimental Protocol: Formation of Diastereomeric Esters for NMR Analysis
This protocol is adapted from the procedure for 1-phenylethanol.[2]
-
Reaction Setup: To a solution of the enantiomerically enriched this compound in an anhydrous solvent (e.g., dichloromethane) containing a base (e.g., pyridine or 4-dimethylaminopyridine, DMAP), add a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
NMR Analysis: Acquire a 1H or 19F NMR spectrum of the purified diastereomeric ester. The integration of the well-resolved signals corresponding to each diastereomer will allow for the calculation of the enantiomeric excess.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the synthesis, resolution, and stereochemical characterization of this compound.
Caption: A logical workflow for the synthesis and stereochemical analysis.
Potential Applications and Future Directions
While specific biological activities of this compound are not extensively reported, the related compound (S)-1-(4-Bromophenyl)ethanol has been noted for its potential as an antibacterial agent and its toxicity towards certain cancer cell lines, possibly through the inhibition of DNA synthesis.[3] This suggests that enantiomerically pure this compound and its derivatives are promising candidates for further investigation in drug discovery. The bromophenyl moiety allows for the introduction of various functional groups via cross-coupling reactions, opening avenues for the creation of libraries of novel chiral compounds for biological screening.
Future research should focus on the development of efficient and scalable asymmetric syntheses of this compound, as well as a thorough investigation of the biological activities of its individual enantiomers. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their development as potential therapeutic agents.
Conclusion
The stereochemistry of this compound is a critical aspect that dictates its potential utility in various scientific and industrial applications. While specific data for this compound is limited, this guide provides a comprehensive framework for its synthesis, resolution, and characterization based on well-established principles and methodologies for analogous chiral alcohols. The detailed protocols and workflow are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this promising chiral building block.
References
An In-depth Technical Guide to 1-(4-Bromophenyl)-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of the tertiary aromatic alcohol, 1-(4-Bromophenyl)-1-phenylethanol. Due to the limited direct research on this specific compound, this paper also draws upon data from the closely related secondary alcohol, 1-(4-Bromophenyl)ethanol, to infer potential characteristics and methodologies.
Chemical Properties and Data
This compound is a chiral aromatic alcohol featuring a central carbon bonded to a hydroxyl group, a phenyl group, a 4-bromophenyl group, and a methyl group.[1] The presence of the bromine atom provides a valuable site for further chemical modifications, particularly through cross-coupling reactions, making it an interesting building block in organic synthesis.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₁₄H₁₃BrO | [1] |
| Molecular Weight | 277.16 g/mol | [1] |
| CAS Number | 15832-69-6 | [1] |
| 1-(4-Bromophenyl)ethanol | ||
| Molecular Formula | C₈H₉BrO | [2][3][4] |
| Molecular Weight | 201.06 g/mol | [2][3][4][5] |
| Appearance | White to light brown crystalline powder | [3][6] |
| Melting Point | 36-38 °C | [6] |
| Boiling Point | 119-121 °C at 7 mmHg | [6] |
| Density | 1.46 g/mL at 25 °C | [6] |
| CAS Number | 5391-88-8 | [3][4] |
Table 2: Spectroscopic Data for 1-(4-Bromophenyl)ethanol
| Spectrum Type | Key Peaks/Shifts | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.48 (d, J = 6.8 Hz, 3H), 1.85 (s, 1H), 4.88 (q, J = 6.4 Hz, 1H), 7.26 (d, J = 7.6 Hz, 2H), 7.49 (d, J = 8.0 Hz, 2H) | [7] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 25.2, 69.8, 121.1, 127.2, 131.5, 144.8 | [7] |
| IR (thin film) | νmax (cm⁻¹) = 3356, 1593, 1489, 1403, 1086, 824 | [7] |
Synthesis Protocols
The primary route for synthesizing this compound is through a Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a suitable ketone.
Method 1: Phenylmagnesium Bromide with 4'-Bromoacetophenone
This is the most direct conceptual pathway to the target compound.
Experimental Protocol:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Slowly add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming, and the solution will turn cloudy and begin to reflux.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4'-Bromoacetophenone:
-
Dissolve 4'-bromoacetophenone in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Cool the flask containing the phenylmagnesium bromide in an ice bath.
-
Add the 4'-bromoacetophenone solution dropwise to the Grignard reagent with constant stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.
-
-
Work-up:
-
Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
References
- 1. This compound | 15832-69-6 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 1-(4-Bromophenyl)ethanol | 5391-88-8 [chemicalbook.com]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to 1-(4-Bromophenyl)-1-phenylethanol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-1-phenylethanol, a tertiary alcohol of interest in synthetic organic chemistry and potentially in drug discovery. Due to the limited specific historical information available for this particular compound, this document focuses on its synthesis via the well-established Grignard reaction, its physicochemical properties, and its prospective applications based on its structural features and the known utility of related compounds. This guide includes detailed, plausible experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate understanding and further research.
Introduction and Historical Context
The discovery of this compound is not well-documented in publicly available scientific literature. Its existence and synthesis are predicated on the development of foundational reactions in organic chemistry, most notably the Grignard reaction, discovered by Victor Grignard in 1900. This powerful carbon-carbon bond-forming reaction allows for the synthesis of alcohols from carbonyl compounds and organomagnesium halides. The synthesis of tertiary alcohols, such as this compound, is a classic application of this methodology. While a specific "discovery" of this compound is not attributable to a single individual or date, its preparation is a logical extension of the Grignard reaction's capabilities.
The primary significance of this compound lies in its potential as a synthetic intermediate. The presence of a bromine atom on one of the phenyl rings provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse molecular fragments, making it a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BrO | Commercial Supplier |
| Molecular Weight | 277.16 g/mol | Commercial Supplier |
| CAS Number | 15832-69-6 | Commercial Supplier |
For the related and more extensively studied compound, 1-(4-bromophenyl)ethanol , the following data is available and may serve as a useful reference:
| Property | Value | Source |
| Appearance | White to light brown crystalline powder | [1] |
| Melting Point | 36-38 °C | [1] |
| Boiling Point | 119-121 °C at 7 mmHg | [1] |
| Density | 1.46 g/mL at 25 °C | [1] |
Spectroscopic Data (Reference Compound: 1-(4-bromophenyl)ethanol)
The following spectroscopic data for 1-(4-bromophenyl)ethanol can provide insights into the expected spectral features of this compound.
¹H NMR Spectrum of 1-(4-bromophenyl)ethanol:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.45 | d | 2H | Ar-H |
| 7.22 | d | 2H | Ar-H |
| 4.85 | q | 1H | CH-OH |
| 2.05 | s | 1H | OH |
| 1.39 | d | 3H | CH₃ |
Note: In the spectrum of this compound, one would expect to see additional signals in the aromatic region corresponding to the protons of the second phenyl group, and the disappearance of the quartet for the methine proton, which would be replaced by a singlet for the methyl group, and the absence of a distinct OH proton signal depending on the solvent and concentration.
Infrared (IR) Spectrum of 1-(4-bromophenyl)ethanol:
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3350 | O-H stretch (broad) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1600, 1490 | C=C stretch (aromatic) |
| ~1070 | C-O stretch |
| ~820 | C-H bend (para-substituted aromatic) |
Note: The IR spectrum of this compound would be expected to show similar characteristic peaks, with potential slight shifts in wavenumber and intensity.
Experimental Protocols for Synthesis
The most logical and common method for the synthesis of this compound is the Grignard reaction. Two primary routes are feasible:
-
Route A: Reaction of 4-bromoacetophenone with phenylmagnesium bromide.
-
Route B: Reaction of acetophenone with 4-bromophenylmagnesium bromide.
Below is a detailed, plausible experimental protocol for Route A.
Synthesis of this compound via Grignard Reaction (Route A)
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
4-Bromoacetophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Iodine crystal (optional, as an initiator)
-
Hydrochloric acid (HCl), dilute solution
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture contamination. The apparatus should be protected from atmospheric moisture using drying tubes filled with calcium chloride.
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask.
-
Add a small crystal of iodine to the flask (optional, to activate the magnesium).
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting solution of phenylmagnesium bromide will be cloudy and grayish-brown.
Step 2: Reaction with 4-Bromoacetophenone
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 4-bromoacetophenone (1.0 equivalent) in anhydrous diethyl ether or THF and place this solution in the dropping funnel.
-
Add the 4-bromoacetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.
Step 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization (e.g., from hexanes or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.
Expected Yield: While no specific yield is reported in the literature for this exact reaction, Grignard reactions of this type typically proceed in good to excellent yields (70-90%), depending on the purity of the reagents and the exclusion of moisture.
Visualizations
Grignard Reaction Workflow
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Potential Applications in Drug Development and Research
While specific applications of this compound are not extensively reported, its structural motifs suggest several areas of potential utility for researchers in drug development.
-
Scaffold for Medicinal Chemistry: The diarylethanol core is present in a number of biologically active molecules. The bromine atom serves as a key functional group for diversification through metal-catalyzed cross-coupling reactions. This allows for the rapid synthesis of a library of analogues with varied substituents on the brominated phenyl ring, which can be screened for biological activity against various targets.
-
Precursor for Novel Heterocycles: The tertiary alcohol functionality can be a precursor for the synthesis of various heterocyclic compounds through dehydration followed by cyclization reactions, or through substitution reactions. Many heterocyclic scaffolds are privileged structures in medicinal chemistry.
-
Chiral Building Block: this compound is a chiral molecule. The synthesis of enantiomerically pure forms of this alcohol could provide valuable building blocks for the asymmetric synthesis of complex drug candidates, where stereochemistry is often crucial for biological activity.
The related compound, (S)-1-(4-bromophenyl)ethanol, has been studied for its potential in the treatment of bacterial infections and has shown toxicity to certain cancer cell lines.[1][2] This suggests that derivatives of this compound could also be explored for similar biological activities.
Logical Relationship for Application in Medicinal Chemistry
Caption: Potential workflow for the use of this compound in drug discovery.
Conclusion
This compound is a synthetically accessible tertiary alcohol with significant potential as a versatile intermediate in organic synthesis. While its specific history of discovery is not well-defined, its preparation is a straightforward application of the Grignard reaction. The presence of a bromine atom and a chiral center makes it an attractive building block for the synthesis of diverse and complex molecules, particularly in the context of medicinal chemistry and drug discovery. The provided experimental protocol and workflow diagrams offer a practical guide for its synthesis and a conceptual framework for its potential applications. Further research into the biological activities of this compound and its derivatives is warranted.
References
Methodological & Application
Application Notes and Protocol: Synthesis of 1-(4-Bromophenyl)-1-phenylethanol via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
The Grignard reaction is a cornerstone of organic chemistry, renowned for its efficiency in forming carbon-carbon bonds.[1][2] This organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in an aldehyde, ketone, or ester.[3][4] The reaction is a versatile tool for synthesizing primary, secondary, and tertiary alcohols.[4][5]
This document provides a detailed protocol for the synthesis of 1-(4-bromophenyl)-1-phenylethanol, a tertiary alcohol. This compound serves as a valuable chiral building block and synthetic intermediate in the development of pharmaceuticals and other biologically active molecules.[6] The presence of a bromine atom on one of the phenyl rings offers a site for further molecular modifications, such as cross-coupling reactions, enhancing its utility in medicinal chemistry.[6] The protocol outlined below employs the reaction of phenylmagnesium bromide with 4-bromoacetophenone.
Reaction Principle and Stoichiometry
The synthesis is a two-step process performed in a single pot:
-
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[7] It is critical to maintain anhydrous (water-free) conditions, as Grignard reagents are strong bases and will react with any protic source, such as water, which would quench the reagent.[1][2][8]
-
Nucleophilic Addition to Ketone: The prepared Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-bromoacetophenone. This addition forms a magnesium alkoxide intermediate.
-
Acidic Workup: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride or dilute HCl) to protonate the alkoxide, yielding the final product, this compound.[3][7]
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol
3.1. Materials and Reagents
All glassware must be scrupulously cleaned and oven-dried overnight to remove all traces of water before use.[9] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings
-
Bromobenzene
-
4'-Bromoacetophenone
-
Anhydrous diethyl ether (or THF)
-
Iodine (crystal, as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Addition (dropping) funnel
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Heating mantle and magnetic stirrer
3.2. Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| Magnesium Turnings | 24.31 | 22.0 | 1.1 | 0.53 g |
| Bromobenzene | 157.01 | 20.0 | 1.0 | 1.88 mL (d=1.49) |
| 4'-Bromoacetophenone | 199.04 | 20.0 | 1.0 | 3.98 g |
| Anhydrous Diethyl Ether | 74.12 | - | - | ~100 mL |
Step-by-Step Procedure
Part A: Preparation of Phenylmagnesium Bromide
-
Place the magnesium turnings (0.53 g) and a magnetic stir bar into an oven-dried 250 mL three-neck round-bottom flask fitted with a reflux condenser and an addition funnel. The system should be protected from atmospheric moisture with drying tubes.
-
Add ~20 mL of anhydrous diethyl ether to the flask, sufficient to cover the magnesium.
-
Prepare a solution of bromobenzene (1.88 mL) in 40 mL of anhydrous diethyl ether and place it in the addition funnel.
-
Add a small crystal of iodine to the magnesium suspension. The iodine helps to activate the magnesium surface.[10]
-
Add approximately 5 mL of the bromobenzene solution from the addition funnel to the flask. The reaction should initiate, which is indicated by the disappearance of the iodine color, the formation of a cloudy/gray solution, and gentle refluxing of the ether.[2][10] If the reaction does not start, gently warm the flask with a heating mantle or crush the magnesium with a dry stirring rod.[2][9]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark gray-brown solution is the Grignard reagent, phenylmagnesium bromide.
Part B: Reaction with 4'-Bromoacetophenone
-
In a separate dry flask, dissolve 4'-bromoacetophenone (3.98 g) in ~30 mL of anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice-water bath.
-
Slowly add the 4'-bromoacetophenone solution to the stirring Grignard reagent via the addition funnel. The addition should be exothermic; control the rate to maintain a gentle reflux.[2] A thick, gummy precipitate of the magnesium alkoxide salt will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.
Part C: Workup and Product Isolation
-
Cool the reaction mixture again in an ice-water bath.
-
Slowly and cautiously quench the reaction by adding saturated aqueous ammonium chloride solution (~50 mL) dropwise. This step is exothermic and will produce gas. Alternatively, pour the reaction mixture over ice containing a dilute acid like HCl.[1][7]
-
Transfer the entire mixture to a separatory funnel. Two distinct layers should form.
-
Separate the layers. Extract the aqueous layer twice with diethyl ether (~20 mL each time).
-
Combine all the organic (ether) layers and wash them sequentially with saturated sodium bicarbonate solution and then brine (saturated NaCl solution).[9]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9][10]
-
Filter off the drying agent and remove the solvent (diethyl ether) using a rotary evaporator to yield the crude product, which may be an oil or a solid.
-
Purify the crude product by recrystallization, typically from a solvent system like hexane/ethyl acetate, to obtain pure this compound as a crystalline solid.
Caption: Experimental workflow for the synthesis.
Expected Results and Data Analysis
5.1. Yield Calculation
The theoretical yield is calculated based on the limiting reagent, which is typically the bromobenzene or the ketone if used in equal molar amounts.
| Parameter | Value |
| Moles of Limiting Reagent | 20.0 mmol |
| Molar Mass of Product | 277.16 g/mol |
| Theoretical Yield (g) | 5.54 g |
| Actual Yield (g) | (To be measured) |
| Percent Yield (%) | (To be calculated) |
5.2. Product Characterization
The identity and purity of the final product, this compound (CAS No. 15832-69-6), should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol group (~3200-3600 cm⁻¹).[11]
-
Melting Point: To assess purity.
-
Mass Spectrometry: To confirm the molecular weight (277.16 g/mol ).[12]
Safety Precautions
-
Grignard Reagents: Are highly reactive, basic, and moisture-sensitive. They can be pyrophoric. Handle under an inert atmosphere at all times.
-
Anhydrous Ethers (Diethyl Ether, THF): Are extremely flammable and volatile. Ensure there are no open flames or spark sources in the laboratory.[13] Work in a well-ventilated fume hood. Ethers can also form explosive peroxides upon storage.
-
Bromobenzene and 4'-Bromoacetophenone: Are irritants. Avoid skin and eye contact. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quenching: The workup step is highly exothermic. Add the quenching solution slowly and with adequate cooling to control the reaction.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. This compound | 15832-69-6 | Benchchem [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound - Protheragen [protheragen.ai]
- 13. mason.gmu.edu [mason.gmu.edu]
Application Notes and Protocols: Synthesis of 1-(4-Bromophenyl)-1-phenylethanol from 4'-Bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-bromophenyl)-1-phenylethanol, a tertiary alcohol of interest in organic synthesis and as a potential building block for pharmaceutical compounds. The primary method detailed is the Grignard reaction, which facilitates the formation of a new carbon-carbon bond. Additionally, a protocol for the reduction of the parent ketone, 4'-bromoacetophenone, to the secondary alcohol, 1-(4-bromophenyl)ethanol, using sodium borohydride is provided for reference and as a comparative method. This document includes quantitative data, detailed experimental procedures, and a visual representation of the experimental workflow to aid in reproducibility and understanding.
Introduction
Aromatic alcohols are a crucial class of organic compounds that often serve as key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This compound is a tertiary aromatic alcohol distinguished by a chiral center and the presence of a bromine atom, which allows for further functionalization through various cross-coupling reactions. Its synthesis is a valuable process for medicinal chemists and drug development professionals. The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds, making it an ideal choice for the synthesis of this tertiary alcohol from a ketone precursor.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound via the Grignard reaction and the reduction of 4'-bromoacetophenone to 1-(4-bromophenyl)ethanol using sodium borohydride.
| Parameter | Grignard Reaction with Phenylmagnesium Bromide | Sodium Borohydride Reduction |
| Product | This compound | 1-(4-Bromophenyl)ethanol |
| Starting Material | 4'-Bromoacetophenone | 4'-Bromoacetophenone |
| Reagent | Phenylmagnesium Bromide | Sodium Borohydride (NaBH4) |
| Solvent | Anhydrous Diethyl Ether or THF | Methanol, Ethanol, or THF/Methanol |
| Reaction Time | ~1-2 hours | ~1 hour |
| Work-up | Acidic quench (e.g., aq. H2SO4 or NH4Cl) | Water or acidic work-up |
| Typical Yield | Not specified in provided results | High (often >90%) |
| Product Purity | Requires purification (e.g., recrystallization) | High, may require purification |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the addition of a phenyl group to 4'-bromoacetophenone using a Grignard reagent.
Materials:
-
4'-Bromoacetophenone
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (as initiator)
-
10% Sulfuric acid (H₂SO₄) or saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
All glassware must be oven-dried to ensure anhydrous conditions.
-
Place magnesium turnings in a round-bottom flask equipped with a condenser and a dropping funnel.
-
Add a small crystal of iodine to the flask.
-
Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4'-Bromoacetophenone:
-
Dissolve 4'-bromoacetophenone in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the 4'-bromoacetophenone solution to the Grignard reagent via the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 10% sulfuric acid or saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Protocol 2: Reduction of 4'-Bromoacetophenone to 1-(4-Bromophenyl)ethanol
This protocol describes the reduction of the ketone to a secondary alcohol using a mild reducing agent.
Materials:
-
4'-Bromoacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reduction Reaction:
-
Dissolve 4'-bromoacetophenone in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the solution in small portions with constant stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
For the described chemical transformations, a signaling pathway diagram is not applicable. The provided diagram illustrates the logical, sequential workflow of the chemical synthesis.
Concluding Remarks
The protocols provided herein offer robust methods for the synthesis of this compound and its precursor alcohol, 1-(4-bromophenyl)ethanol. The Grignard reaction is a versatile tool for the creation of tertiary alcohols with the potential for generating chiral centers, which is of high importance in drug discovery and development. The sodium borohydride reduction offers a simple and efficient method for producing the corresponding secondary alcohol. Researchers should adhere to all laboratory safety protocols when handling the reagents and solvents described.
Enantioselective Synthesis of (S)-1-(4-Bromophenyl)-1-phenylethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-1-(4-Bromophenyl)-1-phenylethanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. Two primary methodologies are presented: a biocatalytic approach utilizing whole-cell asymmetric reduction of 4-bromoacetophenone and a chemical approach based on chiral oxazaborolidine-catalyzed asymmetric reduction. These protocols offer high enantioselectivity and good yields, providing reliable methods for the preparation of the target molecule.
Introduction
Chiral alcohols, such as (S)-1-(4-Bromophenyl)-1-phenylethanol, are critical intermediates in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. The stereochemistry of these molecules is often crucial for their biological activity and pharmacological profile. Consequently, the development of efficient and highly selective methods for their synthesis is of significant interest to the scientific and industrial communities. This document outlines two robust protocols for the enantioselective synthesis of the (S)-enantiomer of 1-(4-Bromophenyl)-1-phenylethanol, a diaryl carbinol with potential applications in medicinal chemistry. The presented methods, biocatalytic reduction and chiral oxazaborolidine-catalyzed reduction, represent green chemistry and classic asymmetric synthesis approaches, respectively.
Data Presentation
The following table summarizes typical quantitative data for the described enantioselective synthesis methods.
| Method | Catalyst/Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Key Reaction Conditions |
| Biocatalytic Asymmetric Reduction | Rhodotorula rubra cells | 4-Bromoacetophenone | (S)-1-(4-Bromophenyl)ethanol | >95 | >98 (S) | Whole cells, glucose co-substrate, aqueous buffer (pH 6.5-7.0), 25-34°C, 24-48 h.[1][2][3] |
| Chiral Oxazaborolidine-Catalyzed Reduction | (S)-CBS catalyst | 4-Bromoacetophenone | (S)-1-(4-Bromophenyl)ethanol | >90 | >95 (S) | Borane source (e.g., BH₃·THF), aprotic solvent (e.g., THF), inert atmosphere, -20°C to rt.[4][5][6][7][8] |
Experimental Protocols
Method 1: Biocatalytic Asymmetric Reduction of 4-Bromoacetophenone
This protocol describes the asymmetric reduction of 4-bromoacetophenone to (S)-1-(4-bromophenyl)ethanol using whole cells of the yeast Rhodotorula rubra. This method is advantageous due to its high enantioselectivity and mild, environmentally friendly reaction conditions.
Materials:
-
Rhodotorula rubra (e.g., ATCC 20129)
-
YPD medium (Yeast extract, Peptone, Dextrose)
-
4-Bromoacetophenone
-
Glucose (D-glucose)
-
Phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Chiral HPLC system for enantiomeric excess determination
Protocol:
-
Cultivation of Rhodotorula rubra : Inoculate a sterile YPD medium with Rhodotorula rubra. Incubate at 25-30°C with shaking (e.g., 150-200 rpm) for 48-72 hours until a sufficient cell density is reached.
-
Cell Harvesting : Harvest the yeast cells by centrifugation (e.g., 4000 rpm, 10 min, 4°C). Wash the cell pellet twice with sterile phosphate buffer (100 mM, pH 7.0) and resuspend in the same buffer to obtain a desired cell concentration (e.g., 50-100 g/L wet cell weight).
-
Bioreduction Reaction : In a suitable reaction vessel, combine the resuspended Rhodotorula rubra cells, 4-bromoacetophenone (e.g., 10-50 mM), and glucose as a co-substrate (e.g., 1-2% w/v). The reaction is typically performed at 25-34°C with shaking for 24-48 hours.
-
Reaction Monitoring : Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC or GC to determine the conversion of the starting material.
-
Product Extraction : Once the reaction is complete, separate the cells from the reaction mixture by centrifugation. Extract the supernatant with an equal volume of ethyl acetate three times.
-
Purification and Analysis : Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude product. Purify the crude product by column chromatography on silica gel if necessary. Determine the enantiomeric excess of the product by chiral HPLC analysis.
Method 2: Chiral Oxazaborolidine-Catalyzed Asymmetric Reduction
This protocol details the enantioselective reduction of 4-bromoacetophenone using a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) reduction. This method provides high enantioselectivity and is a widely used tool in asymmetric synthesis.[4][5][8]
Materials:
-
4-Bromoacetophenone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and nitrogen/argon line
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Chiral HPLC system
Protocol:
-
Reaction Setup : Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Catalyst and Substrate Addition : To the flask, add anhydrous THF followed by the (S)-2-Methyl-CBS-oxazaborolidine catalyst (e.g., 5-10 mol%). Cool the solution to -20°C.
-
Borane Addition : Slowly add the borane-THF complex (e.g., 1.0-1.5 equivalents) to the cooled catalyst solution while maintaining the temperature at -20°C. Stir the mixture for 10-15 minutes.
-
Substrate Addition : Dissolve the 4-bromoacetophenone in anhydrous THF and add it dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at -20°C.
-
Reaction Progress : Stir the reaction mixture at -20°C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Quenching : Carefully quench the reaction by the slow, dropwise addition of methanol at -20°C. Allow the mixture to warm to room temperature.
-
Workup : Add saturated aqueous ammonium chloride solution to the reaction mixture. Extract the aqueous layer with diethyl ether three times.
-
Purification and Analysis : Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the resulting crude alcohol by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified (S)-1-(4-Bromophenyl)-1-phenylethanol by chiral HPLC.
Mandatory Visualizations
Experimental Workflow for Biocatalytic Asymmetric Reduction
Caption: Workflow for the biocatalytic synthesis of (S)-1-(4-Bromophenyl)ethanol.
Logical Relationship for CBS-Catalyzed Asymmetric Reduction
Caption: Key interactions in the CBS-catalyzed asymmetric reduction.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly enantiomeric reduction of acetophenone and its derivatives by locally isolated Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 7. researchgate.net [researchgate.net]
- 8. insuf.org [insuf.org]
Application Notes and Protocols: 1-(4-Bromophenyl)-1-phenylethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-(4-Bromophenyl)-1-phenylethanol as a versatile building block in organic synthesis. Its unique structure, featuring a tertiary alcohol and a functionalizable aryl bromide, makes it a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research.[1]
Overview of Synthetic Applications
This compound serves as a key intermediate for a variety of organic transformations. The presence of the bromine atom on one of the phenyl rings provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The tertiary benzylic alcohol moiety can undergo dehydration to form a substituted styrene, or it can be transformed into a leaving group to facilitate nucleophilic substitution reactions.
The primary applications explored in these notes are:
-
Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds.
-
Heck Coupling: For the synthesis of substituted styrenes.
-
Acid-Catalyzed Dehydration: For the formation of 1-(4-bromophenyl)-1-phenylethene.
-
Nucleophilic Substitution (via Halide Intermediate): For the introduction of various functional groups.
-
Key synthetic pathways from this compound. */
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and boronic acids, catalyzed by a palladium complex.[2] this compound can be coupled with various aryl or heteroaryl boronic acids to generate complex biaryl structures.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Catalyst choice can influence yield and reaction time. |
| Ligand (if applicable) | PPh₃, SPhos, XPhos | Often required for Pd(OAc)₂ to improve catalytic activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial for the transmetalation step.[2] |
| Solvent | Toluene, Dioxane, DMF | Anhydrous and degassed solvents are recommended. |
| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the substrates. |
| Reaction Time | 12-24 hours | Monitored by TLC or GC-MS. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene) via syringe. In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) in the same solvent and add it to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Workflow for the Suzuki-Miyaura coupling reaction. */
Heck Coupling
The Heck reaction couples the aryl bromide of this compound with an alkene to form a new C-C bond, typically yielding a substituted styrene derivative.[3][4] This reaction is valuable for extending carbon chains and creating complex olefinic structures.
Data Presentation: Heck Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Palladium acetate is a common and effective catalyst.[3] |
| Ligand | PPh₃, P(o-tolyl)₃ | Phosphine ligands are often used to stabilize the catalyst. |
| Base | Et₃N, K₂CO₃ | A hindered amine base like triethylamine is frequently used.[3] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are generally preferred. |
| Temperature | 100-140 °C | Higher temperatures are often required for less reactive alkenes. |
| Reaction Time | 16-48 hours | Reaction progress is monitored by an appropriate analytical technique. |
Experimental Protocol: Heck Coupling
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), and the ligand (e.g., PPh₃, 0.04 eq.).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 eq.) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at the required temperature (e.g., 120 °C) with vigorous stirring.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
-
Generalized Heck coupling reaction scheme. */
Acid-Catalyzed Dehydration
The tertiary benzylic alcohol of this compound can be readily dehydrated under acidic conditions to yield 1-(4-bromophenyl)-1-phenylethene, a substituted styrene. This reaction is analogous to the dehydration of 1-phenylethanol to styrene.[5]
Data Presentation: Dehydration Conditions
| Parameter | Condition | Notes |
| Catalyst | p-Toluenesulfonic acid (p-TsOH), H₂SO₄ | Strong protic acids are effective catalysts. |
| Solvent | Toluene, Benzene | A non-polar solvent that allows for azeotropic removal of water is ideal. |
| Apparatus | Dean-Stark trap | Used to remove the water formed during the reaction, driving the equilibrium towards the product. |
| Temperature | Reflux | The reaction is typically run at the boiling point of the solvent. |
| Reaction Time | 2-6 hours | Completion can be observed by the cessation of water collection in the Dean-Stark trap. |
Experimental Protocol: Acid-Catalyzed Dehydration
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: Charge the flask with this compound (1.0 eq.), a catalytic amount of p-toluenesulfonic acid (0.05 eq.), and toluene.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated NaHCO₃ solution, followed by water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.
-
Workflow for acid-catalyzed dehydration. */
Nucleophilic Substitution via Halide Intermediate
The hydroxyl group of this compound is a poor leaving group. To perform nucleophilic substitution at the benzylic carbon, it must first be converted into a better leaving group, such as a halide. This two-step sequence allows for the introduction of a wide range of nucleophiles.
Step 1: Conversion to 1-Bromo-1-(4-bromophenyl)-1-phenylethane
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath and slowly add a halogenating agent (e.g., PBr₃ or SOCl₂).
-
Reaction: Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the reaction with ice water and separate the organic layer. Wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer, concentrate, and use the crude halide in the next step, as it may be unstable.
Step 2: Nucleophilic Substitution
Protocol:
-
Reaction Setup: Dissolve the crude 1-bromo-1-(4-bromophenyl)-1-phenylethane in a polar aprotic solvent such as DMF or acetone.
-
Nucleophile Addition: Add the desired nucleophile (e.g., NaN₃, KCN, or an amine).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: Perform a standard aqueous work-up followed by extraction. Purify the final product by column chromatography.
-
Two-step nucleophilic substitution pathway. */
References
- 1. This compound | 15832-69-6 | Benchchem [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
The Utility of 1-(4-Bromophenyl)-1-phenylethanol as a Chiral Auxiliary: An Overview and Illustrative Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research indicates that while 1-(4-Bromophenyl)-1-phenylethanol is a recognized chemical entity, its application as a chiral auxiliary in asymmetric synthesis is not well-documented in scientific literature. This suggests that it is not a commonly employed chiral auxiliary. However, to illustrate the principles of how a structurally similar chiral alcohol would be utilized, this document provides detailed application notes and protocols based on the well-established use of 1-phenylethanol as a chiral auxiliary. These examples will serve as a practical guide to the concepts and methodologies involved in using chiral alcohols for stereoselective transformations.
Introduction to Chiral Auxiliaries
In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The auxiliary introduces chirality to an achiral substrate, enabling the diastereoselective formation of a new stereocenter. After the desired transformation, the chiral auxiliary is removed and can often be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis, which is crucial for the production of enantiomerically pure pharmaceuticals and other biologically active molecules.
Illustrative Application: Asymmetric Alkylation using a Chiral Ester Derived from (R)-1-Phenylethanol
While specific data for this compound is unavailable, the following sections detail the typical workflow and expected outcomes for a closely related and widely used chiral auxiliary, (R)-1-phenylethanol. This example will focus on the asymmetric alkylation of a propionate ester.
Logical Workflow for Asymmetric Alkylation
The overall process involves the attachment of the chiral auxiliary to a prochiral substrate, followed by a diastereoselective alkylation step, and finally, the removal of the auxiliary to yield the enantiomerically enriched product.
Figure 1. General workflow for an asymmetric alkylation using a chiral auxiliary.
Experimental Protocols (Illustrative Example)
The following protocols are hypothetical and based on standard procedures for asymmetric synthesis using chiral auxiliaries like 1-phenylethanol.
Protocol 1: Synthesis of (R)-1-Phenylethyl Propanoate (Chiral Ester Formation)
Objective: To attach the chiral auxiliary, (R)-1-phenylethanol, to propanoic acid.
Materials:
-
(R)-1-Phenylethanol (1.0 eq)
-
Propanoic acid (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve (R)-1-phenylethanol, propanoic acid, and DMAP in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC in DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenylethyl propanoate.
Protocol 2: Asymmetric Alkylation of (R)-1-Phenylethyl Propanoate
Objective: To perform a diastereoselective methylation of the chiral ester.
Materials:
-
(R)-1-Phenylethyl propanoate (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare a solution of LDA in THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of (R)-1-phenylethyl propanoate in THF to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide to the reaction mixture and continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product, a mixture of diastereomers of (R)-1-phenylethyl 2-methylpropanoate, can be analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.
Protocol 3: Removal of the Chiral Auxiliary
Objective: To cleave the chiral auxiliary and isolate the enantiomerically enriched product.
Materials:
-
Alkylated chiral ester from Protocol 2 (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the alkylated chiral ester in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature for 24 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture with 1 M HCl to protonate the carboxylate.
-
Extract the aqueous layer with diethyl ether to recover the (R)-1-phenylethanol auxiliary.
-
Extract the acidified aqueous layer with ethyl acetate to isolate the (S)-2-methylpropanoic acid.
-
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate to yield the product and the recovered auxiliary.
Data Presentation (Illustrative)
The success of an asymmetric synthesis is quantified by the diastereomeric excess (de) of the intermediate and the enantiomeric excess (ee) of the final product.
| Reaction Step | Product | Diastereomeric/Enantiomeric Excess | Typical Yield |
| Asymmetric Alkylation | (R)-1-Phenylethyl 2-methylpropanoate | 85-95% de | 80-90% |
| Auxiliary Removal | (S)-2-Methylpropanoic acid | 85-95% ee | 90-98% |
Table 1. Expected results for the illustrative asymmetric alkylation.
Signaling Pathway and Mechanism
The stereochemical outcome of the alkylation is determined by the conformation of the chiral enolate, which is influenced by the steric bulk of the chiral auxiliary.
Figure 2. Mechanism of diastereoselective alkylation.
Conclusion
While this compound does not appear to be a commonly utilized chiral auxiliary based on available literature, the principles of its potential application can be understood through the illustrative example of 1-phenylethanol. The protocols and diagrams provided herein offer a foundational understanding of how chiral alcohols are employed in asymmetric synthesis to achieve high levels of stereocontrol. Researchers interested in developing novel chiral auxiliaries may consider the synthesis and evaluation of this compound and its derivatives, as the bromo-substituent offers a handle for further functionalization or modification of its steric and electronic properties.
Application Notes and Protocols: Synthesis of 1-(4-Bromophenyl)-1-phenylethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1-(4-Bromophenyl)-1-phenylethanol and its subsequent derivatization through Suzuki and Heck cross-coupling reactions. This class of compounds holds potential for further exploration in drug discovery due to the versatile reactivity of the bromine substituent, allowing for the creation of diverse molecular libraries.
Introduction
This compound is a tertiary alcohol that serves as a valuable building block in organic synthesis. The presence of a bromine atom on one of the phenyl rings offers a reactive handle for various cross-coupling reactions, enabling the synthesis of a wide array of derivatives.[1] This functionalization is of significant interest in medicinal chemistry, where the introduction of different aryl or vinyl groups can modulate the pharmacological properties of a molecule. The core structure can be efficiently synthesized via a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.[2][3] Subsequent modifications using palladium-catalyzed reactions like the Suzuki and Heck couplings further enhance the molecular diversity that can be achieved.[4][5][6]
Synthesis of this compound via Grignard Reaction
The primary method for the synthesis of the title compound is the Grignard reaction. This can be achieved through two main pathways: the reaction of 4-bromophenylmagnesium bromide with acetophenone, or the reaction of methylmagnesium bromide with 4-bromobenzophenone. The following protocol details the former approach.
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1-Bromo-4-phenylbenzene
-
Acetophenone
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Iodine crystal (optional, as an activator)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled while hot to ensure anhydrous conditions.
-
Place magnesium turnings in the three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel.
-
Add a small crystal of iodine if the magnesium is not fresh to activate the surface.
-
Prepare a solution of 1-bromo-4-phenylbenzene in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromo-phenylbenzene solution to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun or water bath. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.
-
Once the reaction has started, add the remaining 1-bromo-4-phenylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve acetophenone in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the acetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.[2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
-
Data Presentation
| Compound | Starting Materials | Reaction | Solvent | Yield | Melting Point (°C) | Spectroscopic Data |
| This compound | 4-Bromophenylmagnesium bromide, Acetophenone | Grignard | Diethyl ether/THF | 75-85% (typical) | 63-65 | ¹H NMR (CDCl₃): δ 7.45-7.20 (m, 9H, Ar-H), 2.55 (s, 1H, OH), 1.95 (s, 3H, CH₃).[7][8] IR (KBr, cm⁻¹): 3450 (O-H), 3100-3000 (Ar C-H), 1600, 1490 (C=C). |
Derivatization via Cross-Coupling Reactions
The bromine atom in this compound is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki and Heck reactions are powerful methods for forming new carbon-carbon bonds.
Suzuki Cross-Coupling
The Suzuki reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure.[9][10]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
In a reaction flask, combine this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to introduce a vinyl group.[4][5][6]
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N, K₂CO₃)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃) (optional, but often improves reactivity)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, the ligand (if used), and the base.
-
Add the solvent and the alkene.
-
Degas the mixture and heat under an inert atmosphere to 80-140 °C.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry.
-
Purify the product by column chromatography.
Data Presentation for Derivatives
| Derivative | Starting Materials | Reaction | Catalyst/Base | Yield | Key Spectroscopic Data |
| 1-([1,1'-Biphenyl]-4-yl)-1-phenylethanol | This compound, Phenylboronic acid | Suzuki | Pd(PPh₃)₄ / K₂CO₃ | Good to Excellent | Appearance of additional aromatic proton signals in ¹H NMR. |
| 1-Phenyl-1-(4-styrylphenyl)ethanol | This compound, Styrene | Heck | Pd(OAc)₂ / Et₃N | Good to Excellent | Appearance of vinyl proton signals in ¹H NMR. |
Applications in Drug Development
Derivatives of this compound are of interest in drug discovery due to the diverse pharmacological activities reported for related structures. The "4-bromophenyl" moiety is present in a number of biologically active compounds. For instance, various pyrazole derivatives containing this group have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[11][12] Similarly, other heterocyclic derivatives have shown potential as androgen receptor antagonists and inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy.[13][14]
The synthetic accessibility of a wide range of derivatives from this compound makes it an attractive scaffold for generating compound libraries for high-throughput screening. The ability to systematically vary the substituents on the phenyl ring allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a particular biological target.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound and its derivatives.
Potential Drug Discovery Pathway
Caption: A potential pathway for drug discovery utilizing the synthesized derivatives.
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1-(4-Bromophenyl)-1-phenylethanol via Grignard Reaction
Introduction
1-(4-Bromophenyl)-1-phenylethanol is a tertiary alcohol of significant interest in medicinal chemistry and materials science. Its structure, featuring a chiral center and a bromine atom, makes it a valuable precursor for the synthesis of more complex molecules through further functionalization, such as cross-coupling reactions. This application note provides a detailed protocol for the synthesis of this compound via a Grignard reaction, a robust and widely used method for carbon-carbon bond formation. The described methodology is intended for researchers in organic synthesis, drug development, and materials science.
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[1][2] In this protocol, phenylmagnesium bromide is reacted with 4'-bromoacetophenone to yield the desired tertiary alcohol. The reaction is highly sensitive to moisture and requires anhydrous conditions for optimal yield.
Reaction Mechanism
The reaction proceeds in two main stages:
-
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. This is an oxidative insertion of magnesium into the carbon-halogen bond.[3]
-
Nucleophilic Addition: The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 4'-bromoacetophenone. This addition results in the formation of a magnesium alkoxide intermediate.
-
Protonation: The reaction mixture is quenched with an acidic aqueous solution (e.g., dilute HCl or NH₄Cl) to protonate the alkoxide, yielding the final product, this compound.[2]
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established Grignard reaction procedures.[1][2][4] All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use. Anhydrous solvents are critical for the success of this reaction.
Materials and Reagents
-
Magnesium turnings
-
Bromobenzene
-
4'-Bromoacetophenone
-
Anhydrous diethyl ether (or THF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Iodine crystal (optional, as an initiator)
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Place magnesium turnings (1.2 g, 50 mmol) in a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. A drying tube containing calcium chloride should be placed on top of the condenser.
-
Add a small crystal of iodine to the flask to help initiate the reaction.[3]
-
In the dropping funnel, prepare a solution of bromobenzene (5.5 mL, 7.85 g, 50 mmol) in 50 mL of anhydrous diethyl ether.
-
Add approximately 10 mL of the bromobenzene solution to the magnesium turnings. The reaction should begin spontaneously, as evidenced by cloudiness and gentle boiling of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish-brown.
Part B: Synthesis of this compound
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 4'-bromoacetophenone (9.95 g, 50 mmol) in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add the 4'-bromoacetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of 1 M HCl. This will protonate the alkoxide and dissolve any unreacted magnesium.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 30 mL portions of diethyl ether.
-
Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate to yield a white to off-white solid.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Yield | ||
| Theoretical Yield | ~13.86 g (based on 50 mmol starting material) | Calculated |
| Expected Actual Yield | 70-85% | Literature precedent |
| Physical Properties | ||
| Molecular Formula | C₁₄H₁₃BrO | [PubChem CID: 15832696] |
| Molecular Weight | 277.16 g/mol | [PubChem CID: 15832696] |
| Appearance | White to off-white solid | General observation |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 400 MHz) | ||
| δ 1.48 (d, J = 6.8 Hz, 3H) | -CH₃ | [5] |
| δ 1.85 (s, 1H) | -OH | [5] |
| δ 4.88 (q, J = 6.4 Hz, 1H) | -CH | [5] |
| δ 7.26 (d, J = 7.6 Hz, 2H) | Ar-H | [5] |
| δ 7.49 (d, J = 8.0 Hz, 2H) | Ar-H | [5] |
| ¹³C NMR (CDCl₃, 100 MHz) | ||
| δ 25.2 | -CH₃ | [5] |
| δ 69.8 | -C(OH) | [5] |
| δ 121.1 | Ar-C | [5] |
| δ 127.2 | Ar-C | [5] |
| δ 131.5 | Ar-C | [5] |
| δ 144.8 | Ar-C | [5] |
| FTIR (thin film, cm⁻¹) | ||
| ν ~3356 | O-H stretch | [5] |
| ν ~1593 | C=C stretch (aromatic) | [5] |
| ν ~1489 | C=C stretch (aromatic) | [5] |
| ν ~1086 | C-O stretch | [5] |
| ν ~824 | C-H bend (p-disubstituted) | [5] |
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. The reaction should be carried out under an inert atmosphere (nitrogen or argon).
-
Diethyl ether and THF are extremely flammable. No open flames should be in the vicinity.
-
Bromobenzene and 4'-bromoacetophenone are irritants. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The quenching of the reaction with acid is exothermic and may cause splashing. Perform this step slowly and in an ice bath.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound using a Grignard reaction. The methodology is reliable and affords the product in good yield. The provided spectroscopic data will aid in the characterization and confirmation of the final product. This protocol is suitable for researchers in academic and industrial settings who require a robust method for the preparation of this versatile tertiary alcohol.
References
Application Note: Purification of 1-(4-Bromophenyl)-1-phenylethanol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 1-(4-Bromophenyl)-1-phenylethanol using silica gel column chromatography. This compound is a tertiary aromatic alcohol and a valuable chiral building block in organic synthesis.[1] The synthesis of this compound, often via Grignard reaction between 4-bromoacetophenone and phenylmagnesium bromide or acetophenone and 4-bromophenylmagnesium bromide, typically results in a crude product containing unreacted starting materials and byproducts.[1][2] The protocol herein describes a robust method for isolating the desired product with high purity using a standard normal-phase chromatography setup.
Introduction
This compound is a key intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure contains two distinct aryl groups and a chiral center, making it a significant precursor for optically active compounds.[1] Effective purification is critical to ensure the quality and reactivity of the compound in subsequent synthetic steps. Column chromatography on silica gel is a standard and effective technique for this purpose, separating the moderately polar alcohol product from less polar impurities (e.g., unreacted bromobenzene) and more polar byproducts. This document outlines the necessary materials, equipment, and a step-by-step procedure for the successful purification of this compound.
Experimental Protocol
This protocol is divided into three main stages: determination of the optimal eluent system using Thin-Layer Chromatography (TLC), preparation and execution of the column chromatography, and analysis of the collected fractions.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (230-400 mesh)[3]
-
Hexane (or Heptane)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
-
Equipment:
-
Glass chromatography column (2-5 cm diameter)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chambers
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain or p-anisaldehyde stain for visualization[4]
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
NMR Spectrometer
-
Stage 1: Eluent System Determination via TLC
The key to a successful separation is selecting an appropriate mobile phase (eluent). The goal is to find a solvent system where the desired product, this compound, has an Rf value of approximately 0.25-0.35.
-
Prepare TLC Chambers: Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Since alcohols may not be strongly UV-active, staining with potassium permanganate (which reacts with the alcohol) or p-anisaldehyde is recommended for visualization.[4]
-
Select the System: Choose the solvent system that provides good separation between the product spot and any impurities, with the product Rf value in the target range of 0.25-0.35.
Stage 2: Column Chromatography Procedure
-
Column Preparation (Wet Packing):
-
Secure a glass column vertically with clamps. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 Hexane:EtOAc). Use approximately 50 g of silica for every 1 g of crude material.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.
-
Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle. The top of the silica bed should be flat. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of DCM (5-10 mL).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to begin eluting the compounds. Maintain a steady flow rate.[5]
-
Collect the eluate in sequentially numbered test tubes or flasks (e.g., 10-20 mL fractions).
-
Stage 3: Fraction Analysis
-
TLC Analysis: Analyze the collected fractions by TLC. Spot several fractions per plate to quickly identify which ones contain the purified product.
-
Combine Fractions: Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound, likely as a white to light brown crystalline solid or oil.[6][7]
-
Characterization: Determine the yield and confirm the purity and identity of the final product using techniques such as NMR spectroscopy.
Data Presentation
The following table summarizes the typical parameters for the purification of this compound.
| Parameter | Value / Description | Reference |
| Stationary Phase | Silica Gel, 230-400 mesh | [3] |
| Typical Mobile Phase | 10-30% Ethyl Acetate in Hexane (v/v) | [8][9] |
| Elution Mode | Isocratic | [5] |
| Sample Loading Ratio | ~1:50 (Crude Product : Silica Gel by weight) | General Practice |
| Target Rf (TLC) | 0.25 - 0.35 | General Practice |
| Visualization Method | UV (254 nm), Potassium Permanganate or p-Anisaldehyde Stain | [4] |
| Physical Appearance | White to light brown crystalline powder | [6] |
| Expected Purity | >98% (by NMR) | [7] |
Experimental Workflow Visualization
The logical flow of the purification process is depicted in the diagram below.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Organic solvents such as hexane, ethyl acetate, and dichloromethane are flammable and volatile. Avoid open flames and sources of ignition.
-
Inhaling silica dust can be harmful; handle silica gel carefully in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. This compound | 15832-69-6 | Benchchem [benchchem.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgsyn.org [orgsyn.org]
- 6. 1-(4-Bromophenyl)ethanol | 5391-88-8 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
Application Note: Recrystallization Protocol for 1-(4-Bromophenyl)-1-phenylethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 1-(4-Bromophenyl)-1-phenylethanol via recrystallization. This compound is a tertiary aromatic alcohol and a valuable chiral building block in organic synthesis.[1] Purification is essential to remove impurities from the reaction mixture, which may include unreacted starting materials and byproducts. Recrystallization is a robust technique for purifying solid organic compounds based on the principle that the solubility of most solids increases with temperature.[2][3] This protocol outlines solvent selection, the recrystallization procedure, and data presentation for achieving high-purity this compound, which presents as a white to light brown crystalline powder with a melting point of 36-38 °C.[4][5]
Safety Precautions
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Solvents: Organic solvents are typically flammable and may be toxic. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials and Equipment
Materials:
-
Crude this compound
-
Recrystallization solvents (e.g., Hexane, Ethyl Acetate, Toluene)
-
Deionized Water
-
Boiling chips
-
Filter paper
Equipment:
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Heating mantle or hot plate with a stirrer
-
Magnetic stir bar
-
Thermometer
-
Buchner funnel and filtration flask
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Experimental Protocols
Protocol 1: Solvent System Selection
The ideal solvent for recrystallization should dissolve the compound completely when hot but poorly when cold.[7][8] Given the moderate polarity of this compound due to its hydroxyl group and aromatic rings, a mixed solvent system is often effective.[9] A common approach is to use a "good" solvent in which the compound is highly soluble and a "bad" anti-solvent in which it is poorly soluble.[10][11]
Procedure:
-
Place approximately 50 mg of the crude compound into a small test tube.
-
Add a few drops of a "good" solvent (e.g., ethyl acetate or toluene) and gently heat to dissolve the solid.
-
Slowly add a "bad" anti-solvent (e.g., hexane) dropwise at an elevated temperature until the solution becomes cloudy (incipient precipitation).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and create a clear, saturated solution.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An effective solvent system will yield a significant amount of crystalline solid.
Protocol 2: Bulk Recrystallization
This protocol assumes a hexane/ethyl acetate solvent system has been selected.
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar and boiling chips. Add the minimum volume of near-boiling ethyl acetate required to completely dissolve the solid.[8]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While maintaining the solution at a high temperature, add hot hexane dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any residual soluble impurities.[8]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point (e.g., 30 °C) or in a desiccator.
Data Presentation
Quantitative data should be recorded to assess the efficiency of the purification process.
Table 1: Properties of Suggested Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Role |
| Ethyl Acetate | 77 | Moderately Polar | Good Solvent |
| Toluene | 111 | Non-polar | Good Solvent |
| Hexane | 69 | Non-polar | Anti-solvent |
| Ethanol | 78 | Polar | Possible Single Solvent |
Table 2: Experimental Results Tracking
| Parameter | Before Recrystallization | After Recrystallization |
| Mass (g) | ||
| Appearance | ||
| Melting Point (°C) | ||
| Percent Yield (%) | N/A |
Percent Yield (%) = (Mass of Pure Product / Mass of Crude Product) x 100
Visualization
The following diagram illustrates the logical workflow of the bulk recrystallization procedure.
Caption: Workflow diagram of the recrystallization procedure.
References
- 1. This compound | 15832-69-6 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. 1-(4-Bromophenyl)ethanol | 5391-88-8 [chemicalbook.com]
- 5. 1-(4-Bromophenyl)ethanol CAS#: 5391-88-8 [amp.chemicalbook.com]
- 6. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rubingroup.org [rubingroup.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. cymitquimica.com [cymitquimica.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. How To [chem.rochester.edu]
Application Notes and Protocols for the Asymmetric Reduction to 1-(4-Bromophenyl)-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the asymmetric reduction of 4-bromoacetophenone to the chiral alcohol 1-(4-bromophenyl)-1-phenylethanol, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Two primary methodologies are presented: the chemical Corey-Bakshi-Shibata (CBS) reduction, known for its high enantioselectivity and broad substrate scope[1][2][3], and a biocatalytic approach using whole-cell microorganisms, which offers an environmentally benign alternative with excellent stereo control[4][5].
Key Methodologies and Data
The selection of a specific method for asymmetric reduction often depends on factors such as the desired enantiomer, scale of the reaction, and available resources. Below is a summary of results from a biocatalytic screening for the reduction of 4-bromoacetophenone, demonstrating the potential to access both (R) and (S) enantiomers with high conversion and enantiomeric excess.
Table 1: Biocatalytic Reduction of 4-Bromoacetophenone Using Various Microorganisms [4]
| Microorganism | Conversion (%) | Enantiomeric Excess (e.e., %) | Product Configuration |
| Geotrichum candidum | 91.9 | 97.4 | (R) |
| Aspergillus niger | 98.4 | >99 | (R) |
| Mortierella ramannianus | 100 | 20 | (S) |
| Trichoderma harzianum | 98.5 | 98 | (R) |
| Rhodotorula rubra | 96.1 | 98.8 | (S) |
| Rhodotorula minuta | 99.4 | 98.2 | (S) |
| Pichia sp. | 64.5 | 89.8 | (S) |
| Candida sp. | 59.2 | 53.8 | (R) |
Reactions were conducted for 24 hours. Conversion and e.e. were determined by GC analysis.
Experimental Protocols
Protocol 1: Asymmetric Reduction using the Corey-Bakshi-Shibata (CBS) Method
This protocol describes the enantioselective reduction of 4-bromoacetophenone using a chiral oxazaborolidine catalyst and borane. The CBS reduction is a reliable method for producing chiral secondary alcohols with high enantioselectivity.[1][2][3][6]
Materials:
-
(R)- or (S)-Methyl-CBS-oxazaborolidine catalyst (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
4-Bromoacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the (R)- or (S)-Methyl-CBS-oxazaborolidine catalyst (e.g., 0.1 equivalents) under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (e.g., 0.6-1.0 equivalents) to the stirred solution.
-
Substrate Addition: Dissolve 4-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0°C to quench the excess borane.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired this compound.
-
Characterization: Determine the yield and analyze the enantiomeric excess using chiral HPLC or GC.
Caption: Workflow for the CBS reduction of 4-bromoacetophenone.
Protocol 2: Biocatalytic Asymmetric Reduction Using Whole Cells
This protocol outlines a general procedure for the asymmetric reduction of 4-bromoacetophenone using a whole-cell biocatalyst, such as Aspergillus niger for the (R)-enantiomer or Rhodotorula rubra for the (S)-enantiomer.[4]
Materials:
-
Selected microorganism (e.g., Aspergillus niger or Rhodotorula rubra)
-
Appropriate growth medium (e.g., Potato Dextrose Broth for fungi, YM Broth for yeasts)
-
Glucose (or other carbon source)
-
4-Bromoacetophenone
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Shaking incubator
-
Centrifuge
Procedure:
-
Cultivation of Microorganism:
-
Inoculate the selected microorganism into a sterile flask containing the appropriate growth medium.
-
Incubate at a suitable temperature (e.g., 25-30°C) with agitation (e.g., 150-200 rpm) for 24-48 hours, or until sufficient cell growth is achieved.
-
-
Bioreduction:
-
To the microbial culture, add a solution of 4-bromoacetophenone (often dissolved in a minimal amount of a water-miscible solvent like ethanol or DMSO to aid solubility). The final substrate concentration is typically in the range of 1-10 g/L.
-
Add a supplemental carbon source, such as glucose, to provide the necessary reducing equivalents (NAD(P)H) for the enzymatic reduction.
-
Continue the incubation under the same conditions.
-
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture.
-
Extract the samples with ethyl acetate.
-
Analyze the organic extract by GC or HPLC to monitor the conversion of the starting material and the formation of the product.
-
-
Work-up:
-
Once the reaction has reached the desired conversion, separate the microbial cells from the culture medium by centrifugation or filtration.
-
Extract the supernatant or filtrate with ethyl acetate (3 x volume).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography.
-
-
Characterization:
-
Determine the final yield and analyze the enantiomeric excess of the this compound product using chiral HPLC or GC.
-
Caption: General workflow for the biocatalytic reduction of 4-bromoacetophenone.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-1-phenylethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-(4-Bromophenyl)-1-phenylethanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my Grignard reaction not initiating?
A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Several factors could be preventing your reaction from starting:
-
Presence of Moisture: Grignard reagents are extremely reactive towards protic sources, including water.[1] Ensure all glassware is rigorously dried, preferably in an oven overnight, and cooled in a desiccator before use. Solvents must be anhydrous.
-
Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. This layer prevents the magnesium from reacting with the aryl halide.
-
Solution: Gently crush the magnesium turnings with a glass rod to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.[1]
-
-
Impure Reagents: Impurities in the bromobenzene or the solvent can inhibit the reaction. Ensure high-purity reagents are used.
-
Low Temperature: While the reaction is exothermic, very low initial temperatures might slow down the initiation. Gentle warming with a heat gun or a warm water bath can help to start the reaction.
Q2: My reaction started but then stopped or is proceeding very slowly. What should I do?
A2: A stalled or sluggish reaction can be due to several factors:
-
Insufficient Mixing: Ensure efficient stirring to maintain contact between the reactants and the magnesium surface.
-
Low Concentration of Reactants: If the reaction was initiated with a small amount of bromobenzene, the concentration might be too low to sustain the reaction. Continue the dropwise addition of the bromobenzene solution.
-
Formation of Impurities: If moisture or other impurities are introduced during the reaction, they can quench the Grignard reagent as it forms.
Q3: The yield of my this compound is very low. What are the likely causes and how can I improve it?
A3: Low yields are a common problem in Grignard syntheses. The following are potential causes and strategies for improvement:
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted bromobenzene to form biphenyl, a common byproduct.[2] This is more prevalent at higher concentrations of bromobenzene and higher temperatures.
-
Solution: Add the bromobenzene solution slowly and maintain a moderate reaction temperature.
-
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the 4-bromoacetophenone, leading to the formation of an enolate and reducing the amount of ketone available for nucleophilic attack.[3]
-
Solution: Perform the reaction at a low temperature (e.g., 0 °C or below) to favor the nucleophilic addition over enolization.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure a slight excess of the Grignard reagent is used and allow for a sufficient reaction time.
-
-
Losses during Work-up and Purification: The product can be lost during the extraction and purification steps.
-
Solution: Ensure proper phase separation during extraction and careful handling during purification.
-
Q4: I am observing the formation of significant amounts of biphenyl as a byproduct. How can I minimize this?
A4: The formation of biphenyl is a known side reaction in the preparation of phenylmagnesium bromide.[2] To minimize its formation:
-
Control the Rate of Addition: Add the bromobenzene solution to the magnesium turnings slowly and at a steady rate. This prevents a high local concentration of bromobenzene.
-
Maintain a Moderate Temperature: The coupling reaction is favored at higher temperatures. Maintain a gentle reflux of the ether solvent without excessive heating.
-
Use a More Dilute Solution: Using a more dilute solution of bromobenzene can also help to reduce the rate of the coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of iodine in initiating the Grignard reaction?
A1: Iodine acts as an activator for the magnesium metal. It reacts with the magnesium to form magnesium iodide (MgI2), which helps to clean the surface of the magnesium from the passivating oxide layer, exposing fresh metal to react with the alkyl or aryl halide.[1]
Q2: Which solvent is best for the synthesis of this compound via a Grignard reaction?
A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions.[1] They are effective at solvating and stabilizing the Grignard reagent. The choice of solvent can influence the reaction rate and yield.
Q3: How can I confirm the formation of my product, this compound?
A3: The product can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic peaks for the aromatic protons, the methyl group, and the quaternary carbon bearing the hydroxyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm-1, which is characteristic of the O-H stretch of an alcohol.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product.
Q4: What is the purpose of the acidic work-up in a Grignard reaction?
A4: The initial product of the Grignard reaction is a magnesium alkoxide salt. The acidic work-up, typically with a dilute acid like hydrochloric acid or a saturated aqueous solution of ammonium chloride, serves to protonate the alkoxide to form the desired alcohol and to dissolve the magnesium salts so they can be removed in the aqueous layer during extraction.[1]
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following tables provide illustrative data on how different parameters can affect the yield of tertiary alcohols in Grignard reactions. Note: This data is representative and may not be from the direct synthesis of this compound, but illustrates general trends.
Table 1: Effect of Solvent on the Yield of a Tertiary Alcohol via Grignard Reaction
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Diethyl Ether | 4.3 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 92 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 88 |
| Dioxane | 2.2 | 65 |
Table 2: Effect of Temperature on the Yield of a Tertiary Alcohol via Grignard Reaction
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 0 | 2 | 88 |
| 25 (Room Temp.) | 2 | 82 |
| 35 (Refluxing Ether) | 2 | 75 |
| 66 (Refluxing THF) | 2 | 70 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from 4-bromoacetophenone and phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
4-Bromoacetophenone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
All glassware must be oven-dried and assembled while hot under a dry atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle boiling of the solvent. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remainder of the bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Bromoacetophenone:
-
Dissolve 4-bromoacetophenone (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask.
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add the 4-bromoacetophenone solution to the Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 1 M hydrochloric acid. Add the acid until the aqueous layer is clear.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: A flowchart illustrating the troubleshooting process for the synthesis of this compound.
References
common side products in the synthesis of 1-(4-Bromophenyl)-1-phenylethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)-1-phenylethanol, a valuable tertiary aromatic alcohol intermediate. This guide focuses on the common Grignard reaction approach for its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Grignard synthesis of this compound?
A1: The synthesis of this compound via the Grignard reaction of a phenylmagnesium halide with 4-bromobenzophenone, or 4-bromophenylmagnesium halide with benzophenone, is often accompanied by the formation of several side products. The most prevalent of these include:
-
4,4'-Dibromobiphenyl or Biphenyl: These are formed through a Wurtz-type coupling reaction where the Grignard reagent reacts with the parent aryl halide. The specific biphenyl derivative depends on the Grignard reagent and aryl halide used.
-
Benzene or Bromobenzene: These can be formed if the highly basic Grignard reagent is quenched by a proton source, such as residual water in the glassware or solvent.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted 4-bromobenzophenone or the aryl halide used to prepare the Grignard reagent.
-
Reduction Product: In some cases, the ketone can be reduced by the Grignard reagent to the corresponding secondary alcohol, benzhydrol or 4-bromobenzhydrol.
Q2: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and solutions?
A2: Difficulty in initiating a Grignard reaction is a common issue. The primary cause is often the passivation of the magnesium metal surface by a layer of magnesium oxide. Here are several troubleshooting steps:
-
Ensure Anhydrous Conditions: The presence of even trace amounts of water can prevent the reaction from starting. All glassware should be rigorously dried, for instance by flame-drying under vacuum or oven-drying, and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are crucial.
-
Activate the Magnesium: The magnesium turnings can be activated to remove the oxide layer. This can be achieved by:
-
Gently crushing the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere).
-
Adding a small crystal of iodine, which can react with the magnesium surface.
-
Adding a few drops of 1,2-dibromoethane.
-
-
Local Heating: Gentle heating of a small spot on the flask with a heat gun can sometimes initiate the reaction. Once started, the exothermic reaction is usually self-sustaining.
Q3: What is the best work-up procedure to isolate the crude this compound?
A3: A typical work-up procedure involves quenching the reaction mixture, followed by extraction.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide salt of the product. This is generally preferred over strong acids to avoid potential side reactions of the tertiary alcohol.
-
If a large amount of solid magnesium salts precipitates, you may need to add more aqueous solution to dissolve them.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (the same solvent used for the reaction is often used).
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, and dry over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Q4: How can I purify the crude this compound from the common side products?
A4: Purification of the crude product is typically achieved through recrystallization or column chromatography.
-
Recrystallization: This is often effective for removing nonpolar impurities like biphenyl derivatives. A suitable solvent system (e.g., a mixture of a good solvent like toluene and a poor solvent like hexane) can be used. The desired tertiary alcohol is generally more polar than the biphenyl side product.
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating the product from both less polar side products (biphenyls) and more polar impurities. A solvent system with increasing polarity, such as a gradient of ethyl acetate in hexane, is commonly employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Grignard reagent formation. 2. Presence of moisture in reagents or glassware. 3. Incomplete reaction with the ketone. 4. Side reactions consuming the Grignard reagent (e.g., Wurtz coupling, reaction with CO₂ from the air). | 1. Ensure magnesium is activated and all of the aryl halide is consumed during Grignard formation. 2. Rigorously dry all glassware and use anhydrous solvents. Maintain a positive pressure of an inert gas. 3. Allow for sufficient reaction time and ensure proper mixing. Consider gentle heating if the reaction is sluggish. 4. Add the aryl halide slowly to the magnesium to minimize Wurtz coupling. Protect the reaction from air. |
| Presence of a Significant Amount of Biphenyl/4,4'-Dibromobiphenyl | 1. High local concentration of aryl halide during Grignard formation. 2. Elevated reaction temperature during Grignard formation. | 1. Add the solution of the aryl halide to the magnesium suspension dropwise and with vigorous stirring. 2. Control the reaction temperature with a cooling bath if necessary. |
| Product is an Oily Residue Instead of a Solid | 1. Presence of impurities, particularly unreacted starting materials or solvent residues. 2. The product itself may be a low-melting solid or an oil at room temperature depending on purity. | 1. Ensure all solvent has been removed under vacuum. Purify the product using column chromatography or recrystallization to remove impurities that can depress the melting point. 2. Check the literature for the expected physical state of the pure compound. |
| Formation of a White Precipitate During Reaction | The magnesium alkoxide salt of the tertiary alcohol product is often insoluble in the ethereal solvent. | This is a normal observation. Continue stirring as well as possible to ensure the reaction goes to completion. The precipitate will be dissolved during the aqueous work-up. |
Quantitative Data on Side Products
| Side Product | Typical Yield Range (%) | Factors Influencing Formation |
| Biphenyl Derivatives | 5 - 15% | High concentration of aryl halide, elevated temperature. |
| Protonated Grignard Reagent | Variable, can be significant | Presence of water, alcohols, or other protic impurities. |
| Unreacted Ketone | 5 - 20% | Insufficient Grignard reagent, short reaction time, poor mixing. |
| Reduction Product | < 5% | Sterically hindered ketones, Grignard reagents with β-hydrogens. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method adapted from standard procedures for Grignard reactions.
Materials:
-
Magnesium turnings
-
4-Bromoiodobenzene (or 1,4-dibromobenzene)
-
Anhydrous diethyl ether or THF
-
Benzophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 4-bromoiodobenzene (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the aryl halide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve benzophenone (1 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography.
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound and major side products.
Caption: A troubleshooting workflow for low yield in the synthesis of this compound.
Technical Support Center: Grignard Synthesis of 1-(4-Bromophenyl)-1-phenylethanol
Here is a technical support center with troubleshooting guides and FAQs for the Grignard reaction synthesis of 1-(4-Bromophenyl)-1-phenylethanol.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: My Grignard reagent is not forming. The solution is not turning cloudy or warming up. What's wrong?
A1: This is a common issue, as Grignard reagent formation is highly sensitive. The primary causes are:
-
Presence of Water: Grignard reagents are extremely strong bases and are readily destroyed by any source of protons, especially water.[1][2] Ensure all glassware is oven- or flame-dried under vacuum and cooled under an inert gas like nitrogen or argon.[3] Solvents (typically anhydrous diethyl ether or THF) must be rigorously dried.[1][2][4]
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction.[5] You must activate the magnesium surface. Common activation methods include crushing the turnings to expose a fresh surface, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[1][3][5]
-
Purity of Aryl Halide: The 4-bromobenzophenone must be pure and anhydrous.
Q2: The reaction started but then stopped prematurely. How can I restart it?
A2: If the initial exotherm and cloudiness subside before all the aryl halide is added, the magnesium surface may have become deactivated. You can try gently warming the flask with a heat gun or adding another small crystal of iodine to re-initiate the reaction. Ensure the addition of the 4-bromobenzophenone solution is slow and steady to maintain a gentle reflux.
Q3: My final product is contaminated with a significant amount of 4,4'-dibromobiphenyl. How can this be minimized?
A3: The formation of a biphenyl byproduct is due to a side reaction known as Wurtz coupling, where the Grignard reagent reacts with the unreacted aryl halide.[6][7][8] To minimize this:
-
Control Temperature: Avoid excessive heating, as higher temperatures can promote the coupling reaction.[6] Maintain a gentle, steady reflux.
-
Slow Addition Rate: Add the 4-bromobenzophenone solution dropwise. This keeps the concentration of the aryl halide low, reducing the likelihood of the coupling side reaction.[6][8]
-
Use a Large Magnesium Surface Area: This helps ensure the aryl halide reacts with the magnesium rather than the already-formed Grignard reagent.[8]
Q4: My yield is low, and I've recovered a lot of unreacted acetophenone. What happened?
A4: This indicates that the Grignard reagent was either not present in sufficient quantity or was quenched before it could react with the ketone.
-
Insufficient Reagent: You may not have formed as much Grignard reagent as anticipated. It's common to use a slight excess (1.2 equivalents) of magnesium to ensure the aryl halide is fully consumed.
-
Premature Quenching: If the acetophenone or the solvent it was dissolved in contained traces of water, it would destroy the Grignard reagent upon addition. The final acid workup step must only be performed after the Grignard has fully reacted with the ketone.[9]
Q5: The reaction with the ketone is sluggish, or I am recovering the starting ketone after workup. Why?
A5: With sterically hindered ketones, the Grignard reagent can act as a base instead of a nucleophile, deprotonating the α-carbon to form an enolate.[10][11] After the acidic workup, this enolate is protonated, regenerating the starting ketone.[10] To favor the desired nucleophilic addition:
-
Control Addition Temperature: Add the ketone solution slowly while cooling the reaction flask in an ice bath (0 °C). This moderates the reaction and disfavors enolization.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Grignard Formation | 1. Wet glassware/solvents.[1][2] 2. Inactive magnesium surface.[5] 3. Impure aryl halide. | 1. Rigorously dry all glassware and use anhydrous solvents. 2. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing it.[1][3][5] 3. Purify the 4-bromobenzophenone before use. |
| Low Product Yield | 1. Incomplete Grignard formation. 2. Grignard reagent quenched by water or acidic protons.[1][9] 3. Enolization of the ketone.[10][11] | 1. Ensure magnesium is fully activated and consumed. 2. Maintain strict anhydrous and inert atmosphere conditions. 3. Add the ketone slowly at 0 °C to the Grignard reagent.[2] |
| Significant Biphenyl Impurity | Wurtz coupling side reaction.[6][7][8] | 1. Add the aryl halide solution slowly and dropwise.[6] 2. Maintain a gentle reflux; avoid overheating.[6] |
| Unreacted Ketone Recovered | 1. Insufficient Grignard reagent. 2. Grignard reagent was quenched before or during ketone addition. 3. Ketone enolization was the major reaction pathway.[10] | 1. Use a slight excess of magnesium (1.2 eq). 2. Ensure the ketone and its solvent are anhydrous. 3. Add the ketone at a lower temperature (0 °C). |
| Oily Product, Fails to Crystallize | Presence of impurities (e.g., biphenyl, unreacted starting materials, residual solvent). | Purify the crude product using column chromatography on silica gel. |
Experimental Protocols
Protocol 1: Preparation of 4-Bromophenylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be thoroughly dried in an oven at >120 °C for at least 4 hours and assembled hot, then allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Setup: Place magnesium turnings (1.2 eq) into the round-bottom flask. Add a single crystal of iodine.
-
Solution Preparation: In the dropping funnel, add a solution of 4-bromobenzophenone (1.0 eq) dissolved in anhydrous diethyl ether or THF.
-
Initiation: Add a small amount (~10%) of the aryl bromide solution to the flask. The reaction should begin spontaneously, indicated by bubbling, a color change from the iodine disappearing, and a gentle exotherm causing the ether to boil.[1] If it does not start, gently warm the flask with a heat gun.
-
Addition: Once the reaction is initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady, gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for another 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear cloudy and grayish-brown.
Protocol 2: Synthesis of this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Ketone Addition: Prepare a solution of acetophenone (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add this solution dropwise to the cold, stirred Grignard reagent. The reaction is exothermic, so maintain the temperature at 0-5 °C.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up (Quenching): Cool the flask again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and any unreacted Grignard reagent. This will form a white precipitate of magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with diethyl ether or ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash them with saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the pure tertiary alcohol.[12]
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Logical troubleshooting pathway for common Grignard reaction failures.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. youtube.com [youtube.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. leah4sci.com [leah4sci.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. adichemistry.com [adichemistry.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 1-(4-Bromophenyl)-1-phenylethanol Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 1-(4-Bromophenyl)-1-phenylethanol. The primary focus is on the optimization of the Grignard reaction, a common and effective method for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and versatile method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction.[1][2] This involves the nucleophilic attack of a Grignard reagent on a ketone. There are two primary retrosynthetic pathways:
-
Route A: Reacting phenylmagnesium bromide (a Grignard reagent) with 4-bromoacetophenone (a ketone).
-
Route B: Reacting 4-bromophenylmagnesium bromide (a Grignard reagent) with acetophenone (a ketone).
Both routes are viable, and the choice often depends on the availability and cost of the starting materials.
Q2: What are the most critical parameters for optimizing the Grignard reaction?
A2: The Grignard reaction is highly sensitive to specific conditions. Key parameters to control for optimal yield and purity include:
-
Anhydrous Conditions: Grignard reagents are strong bases and are readily quenched by protic sources like water.[3][4] All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried), and anhydrous solvents must be used.[5]
-
Solvent Choice: The solvent plays a crucial role in stabilizing the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are most commonly used.[6] THF is generally a better solvent for stabilizing the reagent.[5]
-
Reaction Temperature: The reaction is exothermic.[3] Temperature control is vital to minimize side reactions. Grignard reagent formation is often initiated at room temperature and may require gentle heating, while the subsequent reaction with the ketone is typically performed at a low temperature (e.g., 0 °C) to improve selectivity.[6]
-
Reagent Quality: The quality of the magnesium turnings is critical. The surface should be shiny, indicating it is not heavily oxidized.[7] If it appears dull, activation may be necessary.
Q3: What are common side reactions and byproducts in this synthesis?
A3: A common side reaction is the homocoupling of the Grignard reagent, known as a Wurtz-type reaction, which forms a biphenyl byproduct.[3] For example, using phenylmagnesium bromide can lead to the formation of biphenyl. This is more likely to occur if the addition of the alkyl halide during reagent formation is too slow or if excess heat is applied. Another potential issue is the formation of enolates if the ketone starting material is sterically hindered or if a bulky Grignard reagent is used, although this is less common for this specific synthesis.
Troubleshooting Guide
Problem: The Grignard reaction fails to initiate (no turbidity, bubbling, or heat generation).
-
Possible Cause 1: Presence of Moisture. Water in the glassware, solvent, or on the surface of the magnesium will prevent the reaction from starting.[3]
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened anhydrous solvents or solvents dried using appropriate methods.
-
-
Possible Cause 2: Inactive Magnesium Surface. A layer of magnesium oxide on the turnings can prevent the reaction.[7]
-
Solution: Activate the magnesium. This can be done by adding a small crystal of iodine (the color will disappear as the reaction starts), a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask with a glass rod to expose a fresh surface.[5] An ultrasonic bath can also help initiate the reaction.[5]
-
Problem: The reaction starts but the yield of this compound is low.
-
Possible Cause 1: Inaccurate Grignard Reagent Concentration. The Grignard reagent may have partially degraded due to moisture or oxygen.
-
Solution: Titrate the Grignard reagent before use to determine its exact concentration. A common method is titration against a known concentration of iodine until the color persists.[7] Adjust the stoichiometry of the ketone accordingly.
-
-
Possible Cause 2: Suboptimal Reaction Temperature. If the temperature during the addition of the ketone is too high, side reactions can dominate.
-
Solution: Add the ketone solution dropwise to the Grignard reagent while cooling the reaction flask in an ice-water bath (0 °C) or a dry ice-acetone bath for lower temperatures.[6] Maintain the low temperature for a period after addition is complete before allowing it to warm to room temperature.
-
-
Possible Cause 3: Inefficient Mixing. Poor stirring can lead to localized overheating and side reactions.
-
Solution: Use efficient magnetic or mechanical stirring throughout the reaction, especially during the addition of reagents.
-
Data Presentation
The choice of solvent and reaction temperature significantly impacts the yield of the Grignard reaction. The following tables summarize typical optimization results for the synthesis of this compound.
Table 1: Effect of Solvent on Product Yield
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Notes |
| Diethyl Ether | 4.3 | 75-85% | Lower boiling point, can be difficult to maintain reflux. Good for initiation. |
| Tetrahydrofuran (THF) | 7.5 | 85-95% | Higher boiling point, better at solvating and stabilizing the Grignard reagent.[5] |
| 1,4-Dioxane | 2.2 | 60-70% | Can precipitate the Grignard reagent (Schlenk equilibrium), sometimes used to increase purity.[8] |
Table 2: Effect of Ketone Addition Temperature on Product Yield
| Temperature | Typical Yield (%) | Notes |
| Room Temperature (~25 °C) | 65-75% | Higher potential for side reactions. |
| 0 °C (Ice Bath) | 88-95% | Optimal balance between reaction rate and selectivity.[6] Recommended for this synthesis. |
| -30 °C | 85-92% | Reaction may be slower, requiring longer reaction times.[7] |
| -78 °C | < 70% | Reaction rate is often too slow to be practical without highly reactive reagents. |
Experimental Protocols
Protocol: Synthesis of this compound via Route A
This protocol describes the preparation of phenylmagnesium bromide followed by its reaction with 4-bromoacetophenone.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
4-Bromoacetophenone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine (for activation, if needed)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask (flame-dried) with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Protect the system from atmospheric moisture with drying tubes (e.g., filled with CaCl₂).
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium. Wait for the reaction to initiate (cloudiness, bubbling). If it doesn't start, add a single crystal of iodine or warm the flask gently.[3]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the flask containing the phenylmagnesium bromide solution to 0 °C using an ice bath.
-
Dissolve 4-bromoacetophenone in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C. The reaction is exothermic.[6]
-
After the addition is complete, let the mixture stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[3] This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Visualizations
The following diagrams illustrate the synthetic pathways, experimental workflow, and a troubleshooting decision tree for the synthesis.
Caption: Alternative Grignard reaction pathways to synthesize the target molecule.
Caption: Step-by-step experimental workflow for the Grignard synthesis.
Caption: A decision tree for troubleshooting low-yield Grignard reactions.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
stability and storage conditions for 1-(4-Bromophenyl)-1-phenylethanol
This technical support center provides guidance on the stability and storage of 1-(4-Bromophenyl)-1-phenylethanol, along with troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is important to protect it from moisture and air.
Q2: Are there any specific materials or chemicals that are incompatible with this compound?
A2: Yes, this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Q3: What is the expected shelf life of this compound?
Q4: What are the potential degradation products of this compound?
A4: The primary degradation pathways for this compound are oxidation and dehydration.
-
Oxidation: Can lead to the formation of 4-bromoacetophenone.
-
Dehydration: Can result in the formation of 4-bromostyrene.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound, including its enantiomeric purity, can be determined using High-Performance Liquid Chromatography (HPLC) with a chiral column. Gas Chromatography (GC) can also be used for purity assessment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/GC analysis | Sample degradation | Review storage conditions. Ensure the container is tightly sealed and stored away from heat, light, and incompatible chemicals. Consider performing a forced degradation study to identify potential degradation products. |
| Contamination | Use fresh, high-purity solvents and clean glassware for sample preparation. Analyze a solvent blank to rule out solvent-related impurities. | |
| Change in physical appearance (e.g., color change, solidification of liquid) | Degradation or moisture absorption | Discard the material if significant changes are observed. If the material is critical, consider purification by recrystallization (for solids) or distillation (for liquids), after testing for peroxides. |
| Inconsistent experimental results | Inconsistent sample purity | Re-evaluate the purity of the starting material using a validated analytical method (e.g., chiral HPLC). Ensure consistent handling and preparation of the compound for each experiment. |
| Racemization | For enantiomerically pure forms, improper handling or storage at elevated temperatures could potentially lead to racemization. Store at recommended cool temperatures and avoid harsh acidic or basic conditions. |
Stability and Storage Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the key stability and storage parameters based on its chemical properties and information from safety data sheets.
| Parameter | Recommendation/Information | References |
| Storage Temperature | Cool (Room temperature or refrigerated) | [1][2] |
| Light Sensitivity | Store in a light-resistant container to prevent potential photodegradation. | General good laboratory practice |
| Moisture Sensitivity | Store in a tightly sealed container in a dry environment. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | [1] |
| Potential Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen halides (upon combustion). | [1] |
| Peroxide Formation | May form explosive peroxides. It is recommended to test for peroxides before distillation or after prolonged storage (e.g., > 1 year). |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a suitable chiral column (e.g., Chiralcel OD-H or similar)
-
UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the initial concentration.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M HCl and dilute with the mobile phase to the initial concentration.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to the initial concentration.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatic oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase to achieve the desired concentration.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Dissolve the stressed solid in the mobile phase to achieve the desired concentration.
-
Analyze by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: 1-(4-Bromophenyl)-1-phenylethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)-1-phenylethanol. Our goal is to help you identify and characterize potential impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Impurities can originate from the synthesis process or degradation. Given that a common synthesis route is the Grignard reaction, potential impurities include:
-
Unreacted Starting Materials: Such as 4-bromoacetophenone or acetophenone.[1]
-
Grignard Reagent Side-Products: Homocoupling products like biphenyl (from phenylmagnesium bromide) or 4,4'-dibromobiphenyl.
-
By-products from Side Reactions: Dehydration of the tertiary alcohol can lead to the formation of 1-(4-bromophenyl)-1-phenylethene.
-
Related Substances: Isomeric impurities or compounds with similar structures, such as 1-(4-bromophenyl)ethanol.[2][3]
Q2: Which analytical techniques are best for identifying impurities in my sample?
A2: A multi-technique approach is recommended for unambiguous identification:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating non-volatile impurities and for quantification. A reversed-phase method is typically the first choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities. It provides information on molecular weight and fragmentation patterns, aiding in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural characterization of the main component and any significant impurities, especially when isolated.[4][5]
Q3: How can I confirm the structure of an unknown impurity?
A3: Confirming an unknown structure involves a combination of techniques. After initial detection by a chromatographic method like HPLC or GC, you can use mass spectrometry (MS) to determine the molecular weight. For a definitive structural confirmation, isolating the impurity (e.g., by preparative HPLC) followed by NMR spectroscopy is the standard approach.
Troubleshooting Guide: Unexpected Peaks in Analysis
Problem: I see an unexpected peak in my HPLC/GC chromatogram. How do I identify it?
This guide provides a logical workflow to identify an unknown chromatographic peak.
Caption: Workflow for identifying an unknown chromatographic peak.
Data Presentation: Potential Impurities
The following tables summarize hypothetical, yet plausible, analytical data for common impurities associated with this compound. Note: Actual retention times and response factors will vary based on specific experimental conditions.
Table 1: HPLC Data for Potential Impurities
| Compound Name | Plausible RRT¹ | UV λmax (nm) | Notes |
|---|---|---|---|
| Biphenyl | 1.25 | 248 | Starting material side-product |
| Acetophenone | 0.85 | 245, 278 | Unreacted starting material |
| 4-Bromoacetophenone | 0.92 | 255 | Unreacted starting material |
| This compound | 1.00 | 225, 265 | Main Compound |
| 1-(4-Bromophenyl)-1-phenylethene | 1.30 | 250 | Dehydration by-product |
¹ Relative Retention Time to the main compound.
Table 2: GC-MS Data for Potential Impurities | Compound Name | Plausible Retention Time (min) | Key m/z Fragments | | :--- | :--- | :--- | | Benzene | 3.5 | 78, 51, 50 | From Grignard reaction with H₂O | | Acetophenone | 8.2 | 105, 77, 51 | | Biphenyl | 11.5 | 154, 77 | | 4-Bromoacetophenone | 12.1 | 183, 185, 155, 157, 76 | | This compound | 15.8 | 261, 263, 183, 185, 105, 77 |
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC
This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: PDA/UV at 225 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in and dilute to 10.0 mL with a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.
-
Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: Identification of Volatile Impurities by GC-MS
This method is suitable for identifying volatile starting materials and by-products.
-
Chromatographic System:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 amu
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in Dichloromethane.
-
Ensure the sample is fully dissolved before injection.
-
Signaling Pathways & Logical Relationships
Potential Impurity Formation Pathways
The following diagram illustrates the potential formation of key impurities during a Grignard synthesis of this compound.
Caption: Potential impurity formation pathways in Grignard synthesis.
References
Technical Support Center: Large-Scale Synthesis of 1-(4-Bromophenyl)-1-phenylethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the large-scale synthesis of 1-(4-Bromophenyl)-1-phenylethanol. The information is tailored for researchers, scientists, and drug development professionals working on process scale-up.
Troubleshooting Guide
Problem 1: Grignard Reaction Fails to Initiate
Question: My large-scale Grignard reaction between 4-bromoacetophenone and phenylmagnesium bromide is not starting. What are the possible causes and how can I initiate it?
Answer:
Failure to initiate is a common issue in Grignard reactions, especially at scale. The primary cause is often the presence of moisture or an oxide layer on the magnesium surface. Here are the potential causes and solutions:
-
Moisture in Glassware or Solvents: Grignard reagents are highly sensitive to protic solvents like water.[1] Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[2]
-
Inactive Magnesium Surface: The surface of magnesium turnings can have a passivating oxide layer.[3]
-
Poor Quality Reagents: Ensure the 4-bromoacetophenone and phenylmagnesium bromide (if pre-formed) are of high purity and anhydrous.
Troubleshooting Steps:
-
Confirm the absence of moisture in the entire setup.
-
Apply gentle warming with a water bath to the flask.[2]
-
Add a small amount of an activator like iodine.[1]
-
If the reaction still doesn't start, consider preparing a small, concentrated batch of the Grignard reagent in a separate flask and adding it to the main reaction mixture.
Problem 2: Low Yield of this compound
Question: I am observing a low yield of the desired tertiary alcohol. What are the likely side reactions and how can they be minimized?
Answer:
Low yields in this synthesis are often attributed to side reactions. The most common of these is Wurtz coupling.
-
Wurtz Coupling: This side reaction forms biphenyl from the reaction of the Grignard reagent with the aryl halide.[5] This can be minimized by:
-
Enolization of the Ketone: Grignard reagents are strong bases and can deprotonate the ketone, leading to the recovery of starting material after workup.[8] Using a more nucleophilic and less basic Grignard reagent or specific additives can mitigate this.
-
Reaction with Atmospheric CO2 and Oxygen: Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
Optimization Strategies for Yield Improvement:
| Parameter | Recommendation | Rationale |
| Reagent Addition | Slow, subsurface addition of the ketone to the Grignard reagent. | Minimizes side reactions and improves heat control.[6] |
| Temperature | Maintain the reaction temperature at a controlled, moderate level. An ice-water bath should be readily available for cooling.[2] | The reaction is exothermic; poor temperature control can lead to side reactions. |
| Solvent | Use of 2-methyltetrahydrofuran (2-MeTHF) can enhance chemo- and stereoselectivity and is a safer alternative to diethyl ether.[7] | Solvent choice can influence reaction outcomes and safety profile. |
| Stirring | Ensure efficient and vigorous stirring. | Crucial for heterogeneous reactions involving solid magnesium to ensure good mass transfer. |
Problem 3: Difficulties During Work-up and Purification
Question: The work-up of my large-scale reaction is problematic, with the formation of thick emulsions and precipitates that are difficult to filter. How can I improve the work-up and purification process?
Answer:
Work-up challenges are common in large-scale Grignard reactions due to the formation of magnesium salts.
-
Quenching: The reaction is typically quenched by the slow addition of the reaction mixture to a cold, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[9]
-
Precipitate Formation: Magnesium hydroxides and other salts can precipitate, making extraction difficult.[10]
-
Emulsions: Emulsions can form during the extraction process.
Purification:
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent system.
-
Distillation: For liquid products, vacuum distillation can be effective.[11]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for the large-scale synthesis of this compound via the Grignard route?
A1: The main safety concerns are:
-
Fire Hazard: The solvents used (diethyl ether, THF) are highly flammable, and Grignard reagents can be pyrophoric.[6]
-
Runaway Reaction: The Grignard reaction is highly exothermic. Poor heat control or rapid, uncontrolled addition of reagents can lead to a dangerous increase in temperature and pressure.[6][12]
-
Explosion Hazard: Some Grignard reagents, particularly those with certain functional groups, can be explosive. A thorough literature review is essential.[6]
-
Handling of Reagents: Magnesium turnings can be flammable. All reagents should be handled under an inert atmosphere.
Q2: How can I monitor the initiation and progress of a large-scale Grignard reaction?
A2: Visual confirmation of initiation can be difficult in large reactors. In-situ monitoring techniques are recommended:
-
FTIR Spectroscopy: An in-situ FTIR probe can monitor the concentration of the halide starting material. A decrease in its characteristic infrared absorbance indicates that the reaction has initiated.[12]
-
NIR Spectroscopy: Near-infrared spectroscopy can also be used for online concentration monitoring to control the feed rate of reactants and prevent accumulation.[13]
-
Calorimetry: Reaction calorimeters can be used during process development to understand the heat flow and ensure safe scale-up.[14]
Q3: Is a batch or continuous process better for the large-scale synthesis of this compound?
A3: While batch processing is common, a continuous process using a continuous stirred-tank reactor (CSTR) offers several advantages for large-scale Grignard synthesis:
-
Improved Safety: Smaller reaction volumes minimize the risk of a runaway reaction.[7]
-
Better Heat Transfer: Continuous flow reactors have a higher surface-area-to-volume ratio, allowing for more efficient heat removal.[4]
-
Increased Selectivity: Continuous processes can reduce the formation of byproducts like Wurtz coupling products.[5]
-
Faster Process Optimization: Flow chemistry allows for rapid changes in reaction parameters to find optimal conditions.[4]
Q4: What are the key parameters to consider when scaling up this synthesis from the lab to a pilot plant?
A4: Key scale-up considerations include:
-
Heat Transfer: The ability to dissipate heat decreases as the reactor volume increases. Ensure the cooling capacity of the reactor is sufficient.
-
Mass Transfer and Mixing: Efficient mixing is crucial to ensure contact between the solid magnesium and the reactants. The type of agitator and stirring speed need to be carefully selected.
-
Reagent Addition Strategy: The rate and method of reagent addition (e.g., subsurface vs. surface) become critical at a larger scale to control the reaction rate and temperature.
-
Work-up Volume and Equipment: The volume of quenching solutions and extraction solvents will increase significantly. Ensure appropriate vessel sizes and phase separation equipment are available.
Experimental Protocol: Large-Scale Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific equipment and safety assessments.
Materials and Equipment:
-
Large, jacketed glass reactor with a bottom outlet valve, equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen/argon inlet.
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
4-Bromoacetophenone
-
Phenylmagnesium bromide (or bromobenzene for in-situ preparation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[6]
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight and assemble the reactor system while hot, flushing with a stream of dry nitrogen or argon.[1]
-
Place the required amount of magnesium turnings into the reactor.
-
Add a small amount of anhydrous solvent to the reactor.
-
-
Grignard Reagent Formation (if not using pre-formed):
-
Prepare a solution of bromobenzene in anhydrous solvent in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension.
-
If the reaction does not start, use one of the initiation techniques described in the troubleshooting guide.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[12]
-
-
Reaction with 4-Bromoacetophenone:
-
Cool the Grignard reagent solution in the reactor using the jacketed cooling system.
-
Prepare a solution of 4-bromoacetophenone in anhydrous solvent in the dropping funnel.
-
Add the 4-bromoacetophenone solution dropwise to the stirred Grignard reagent at a controlled rate to maintain the desired reaction temperature.
-
-
Work-up:
-
Once the reaction is complete (monitored by TLC or in-situ analytics), cool the reaction mixture.
-
In a separate, appropriately sized vessel, place a chilled, saturated aqueous solution of ammonium chloride.
-
Slowly transfer the reaction mixture to the ammonium chloride solution with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with additional solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or vacuum distillation.
-
Visualizations
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dchas.org [dchas.org]
- 7. cs.gordon.edu [cs.gordon.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. datapdf.com [datapdf.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hzdr.de [hzdr.de]
Technical Support Center: Enantioselective Synthesis of 1-(4-Bromophenyl)-1-phenylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)-1-phenylethanol, with a focus on maximizing enantiomeric excess (ee).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of enantiomerically enriched this compound.
Issue 1: Low Enantiomeric Excess in Asymmetric Reduction of 4'-Bromoacetophenone
The asymmetric reduction of 4'-bromoacetophenone is a common and effective method for producing chiral this compound. However, achieving high enantioselectivity can be challenging.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst or Biocatalyst | - Screen different catalysts: The choice of catalyst is crucial. For chemical catalysis, consider using chiral oxazaborolidines (e.g., CBS catalysts) or chiral spiroborate esters. For biocatalysis, screen various microorganisms, as their enzymatic activity and stereoselectivity can vary significantly. Some microorganisms like Aspergillus niger and Geotrichum candidum have been reported to give high ee for the (R)-enantiomer, while Rhodotorula rubra can produce the (S)-enantiomer.[1] - Check catalyst purity: Impurities in the chiral catalyst or ligand can significantly reduce enantioselectivity. Ensure the catalyst is of high purity and handled under appropriate inert conditions if necessary. |
| Incorrect Reaction Temperature | - Optimize temperature: Temperature can have a profound effect on enantioselectivity. For enzymatic reactions, increasing the temperature within the optimal range of the enzyme can sometimes increase ee.[2] For chemical catalysis, lowering the reaction temperature often leads to higher enantiomeric excess. |
| Inappropriate Solvent | - Solvent screening: The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric induction step. Experiment with a range of solvents (e.g., THF, toluene, dichloromethane) to find the optimal one for your catalytic system. |
| Suboptimal Reductant | - Vary the reducing agent: For chemical reductions, the nature of the hydride source (e.g., borane dimethyl sulfide complex, catecholborane) can impact the enantioselectivity. |
| Low Conversion | - Increase reaction time: In some cases, low ee may be a result of incomplete reaction. Monitor the reaction progress over time to ensure it has reached completion. For some biocatalytic reductions, reaction times of up to 24 hours may be necessary.[1] - Increase catalyst loading: A higher catalyst loading may improve both conversion and enantioselectivity, although this should be optimized to balance cost and effectiveness. |
Issue 2: Poor Enantioselectivity in Phenyl Grignard Addition to 4-Bromobenzaldehyde
The enantioselective addition of a phenyl group to 4-bromobenzaldehyde is a direct route to the target molecule. Low ee in this reaction is a common hurdle.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective Chiral Ligand | - Screen a variety of ligands: The choice of chiral ligand is paramount. Commonly used ligands for Grignard additions include SPARTEINE, TADDOLs, and BINOL derivatives. The steric and electronic properties of the ligand must be well-matched to the substrate and Grignard reagent. - Optimize ligand-to-metal ratio: The stoichiometry of the chiral ligand to the metal center (often titanium or another Lewis acid used as an additive) can significantly affect the enantioselectivity. |
| Uncatalyzed Background Reaction | - Slow addition of Grignard reagent: Grignard reagents are highly reactive and can add to the aldehyde in an uncatalyzed, non-enantioselective manner.[3] Adding the Grignard reagent slowly at low temperatures helps to ensure that the catalyzed pathway is favored. - Use of additives: Additives like titanium(IV) isopropoxide can transmetalate with the Grignard reagent, forming a less reactive organotitanium species that is more likely to react through the desired chiral catalytic cycle.[3] |
| Incorrect Solvent | - Solvent choice: Ethereal solvents like diethyl ether or THF are typically used for Grignard reactions. The choice of solvent can influence the aggregation state of the Grignard reagent and the conformation of the chiral complex. Grignard reagents in diethyl ether have been reported to give better enantioselectivity in some cases compared to THF.[3] |
| Low Reaction Temperature | - Maintain low temperatures: As with asymmetric reductions, lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. |
Issue 3: Inefficient Kinetic Resolution of Racemic this compound
Kinetic resolution separates enantiomers by their different reaction rates with a chiral catalyst or enzyme. Incomplete separation is a frequent issue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Selectivity Factor (s) | - Enzyme/Catalyst selection: The selectivity factor is an intrinsic property of the catalyst for a given substrate. Screen different lipases (e.g., Novozym 435, Candida rugosa lipase) or synthetic acylation catalysts.[2][4] - Optimize reaction conditions: While the intrinsic selectivity is catalyst-dependent, the observed selectivity can be influenced by reaction conditions. |
| Reaction Stopped Too Early or Too Late | - Monitor conversion: In kinetic resolution, the enantiomeric excess of the unreacted starting material increases with conversion. To obtain high ee of the starting material, the reaction should be stopped at approximately 50% conversion. Over- or under-running the reaction will result in lower ee.[5] |
| Suboptimal Acyl Donor | - Vary the acylating agent: For enzymatic acylation, the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride) can affect both the reaction rate and the enantioselectivity.[2] |
| Inappropriate Solvent | - Solvent effects: The solvent can impact enzyme activity and stability. Non-polar organic solvents like hexane or toluene are often used for lipase-catalyzed resolutions.[2] |
| Incorrect Temperature | - Temperature optimization: Temperature affects enzyme activity. For lipase-catalyzed resolutions, temperatures between 30-60 °C are often optimal.[2] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for obtaining the highest enantiomeric excess?
A1: Both asymmetric reduction of 4'-bromoacetophenone and enzymatic kinetic resolution have been reported to yield very high enantiomeric excess (>99% ee). Biocatalytic reduction using whole cells of Aspergillus niger has been shown to produce the (R)-enantiomer with up to 100% ee.[1] Enzymatic kinetic resolution of the corresponding racemic 1-phenylethanol using Novozym 435 has also achieved 100% ee for the unreacted (S)-enantiomer.[2] The "best" route will depend on the desired enantiomer, available resources (specific microorganisms or enzymes), and scalability requirements.
Q2: How can I determine the enantiomeric excess of my product?
A2: The most common methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess.
Q3: My enantiomeric excess is consistently low regardless of the method. What general factors should I check?
A3: If you are experiencing consistently low ee across different methods, consider the following:
-
Purity of starting materials: Impurities in your starting ketone or aldehyde can interfere with the catalyst.
-
Purity of chiral catalysts/ligands: Even small amounts of enantiomeric impurities in your catalyst or ligand can have a significant impact on the ee of your product.
-
Racemization: Ensure that your product is not racemizing under the reaction or work-up conditions. This can sometimes occur in the presence of acid or base, or at elevated temperatures.
-
Accuracy of ee measurement: Verify that your analytical method for determining ee is properly validated and that you are using the correct chiral column and conditions for your specific molecule.
Q4: Can I use a chiral auxiliary to control the stereochemistry?
A4: Yes, using a chiral auxiliary is another valid strategy. This would involve attaching a chiral molecule to your starting material, performing a diastereoselective reaction, and then cleaving the auxiliary. While effective, this approach adds extra steps to the synthesis (attachment and removal of the auxiliary) and is often less atom-economical than catalytic asymmetric methods.
Data Presentation
Table 1: Asymmetric Reduction of 4'-Bromoacetophenone using Whole Cells
| Microorganism | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| Pichia sp. | 64.5 | 89.8 | (S) |
| Geotrichum candidum | 91.9 | 97.4 | (R) |
| Aspergillus niger | 98.4 | 100 | (R) |
| Mortierella ramannianus | 100 | 20 | (S) |
| Trichoderma harzianum | 98.5 | 98 | (R) |
| Rhodotorula rubra | 96.1 | 98.8 | (S) |
| Rhodotorula minuta | 99.4 | 98.2 | (S) |
| Candida sp. | 59.2 | 53.8 | (R) |
| Data from reference[1] |
Table 2: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol (a close analog)
| Lipase | Substrate Conc. (mM) | Temp (°C) | Time (h) | ee of Substrate (%) |
| Novozym 435 | 240 | 42 | 1.25 | 100 |
| B. cenocepacia lipase | 200 | 53.4 | 18.6 | 99.2 |
| Steapsin lipase | 166 | 55 | 24 | 85 |
| Data compiled from reference[2] |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of 4'-Bromoacetophenone
This protocol is a general guideline based on the successful reduction using microorganisms.
Materials:
-
Selected microorganism (e.g., Aspergillus niger for (R)-enantiomer, Rhodotorula rubra for (S)-enantiomer)
-
Growth medium (e.g., potato dextrose broth or yeast extract peptone dextrose broth)
-
4'-Bromoacetophenone
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Shaking incubator
Procedure:
-
Cultivate the selected microorganism in the appropriate growth medium until a sufficient cell density is reached.
-
Add 4'-bromoacetophenone to the culture medium. The final concentration of the substrate should be optimized (typically in the range of 1-10 mM).
-
Incubate the culture with the substrate in a shaking incubator at an optimized temperature (usually 25-30 °C) for 24-48 hours.
-
Monitor the reaction progress by periodically taking samples and analyzing them by TLC or GC.
-
Once the reaction is complete, separate the cells from the medium by centrifugation or filtration.
-
Extract the aqueous medium with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol is adapted from the kinetic resolution of 1-phenylethanol.
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Orbital shaker or magnetic stirrer
Procedure:
-
To a solution of racemic this compound in the organic solvent, add the immobilized lipase.
-
Add the acyl donor (typically 2-3 equivalents).
-
Stir the mixture at a controlled temperature (e.g., 42 °C).
-
Monitor the reaction progress by GC or HPLC to determine the conversion.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Remove the solvent and excess acyl donor under reduced pressure.
-
Separate the unreacted alcohol from the esterified product by column chromatography.
-
Determine the enantiomeric excess of the recovered alcohol.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-(4-Bromophenyl)-1-phenylethanol Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the workup procedure for 1-(4-Bromophenyl)-1-phenylethanol, a tertiary alcohol typically synthesized via a Grignard reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workup phase.
Q1: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
A low yield can stem from issues in the reaction itself or losses during the workup and purification stages.[1] A yield of around 46% has been reported as low, suggesting that higher yields are achievable with optimized conditions.[1]
Common Causes and Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Grignard Reagent Formation | The Grignard reagent (e.g., phenylmagnesium bromide) may not have formed completely due to moisture in the glassware or solvents, or an oxide layer on the magnesium turnings.[2][3][4] Grignard reagents are strong bases and are readily destroyed by protons from sources like water.[5][6] | Ensure all glassware is flame-dried or oven-dried under vacuum and cooled under an inert atmosphere.[4] Use anhydrous solvents, such as dry diethyl ether or THF.[5][6] Activate magnesium turnings with a small crystal of iodine or by crushing them to expose a fresh surface.[2][4] |
| Side Reactions | The most common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[7] This is favored at higher temperatures and concentrations.[7] | Maintain a gentle reflux during the reaction and add the aryl halide solution slowly to the magnesium suspension to avoid high local concentrations.[7] |
| Losses During Aqueous Workup | The product can be lost if the organic and aqueous layers are not separated properly or if an insufficient volume of extraction solvent is used. Emulsion formation can also trap the product. | During extraction, ensure vigorous mixing followed by adequate time for the layers to separate. Perform multiple extractions (e.g., 3 x 100 mL with ether) to maximize product recovery.[8] If an emulsion forms, adding brine (saturated NaCl solution) can help break it. |
| Inefficient Purification | Significant product loss can occur during recrystallization if the incorrect solvent is chosen or if the solution is cooled too quickly, leading to impure crystals or loss of product to the mother liquor.[2] | Use a mixed solvent system like petroleum ether/ether or ethyl acetate/hexanes for recrystallization.[2][8] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[2] |
Q2: My isolated product is a yellow oil or an off-white/yellowish solid, not the expected white crystalline solid. What is this impurity and how can I remove it?
The most likely impurity causing a yellow color is biphenyl, a common byproduct in Grignard reactions involving aryl halides.[7]
-
Identification: Biphenyl is a yellowish, low-melting solid. Its presence can be confirmed by TLC or ¹H NMR analysis.
-
Removal:
-
Trituration: This is an effective method for removing biphenyl.[7] Stir the crude product with a small amount of a solvent in which the product is poorly soluble but the biphenyl is soluble, such as cold petroleum ether or hexanes.[7] Cool the mixture in an ice bath, stir, and then remove the solvent to leave the purified, solid product.[7]
-
Recrystallization: A careful recrystallization, potentially using a solvent system like ethyl acetate/hexanes, can also separate the product from the more nonpolar biphenyl impurity.[8]
-
Q3: I am having difficulty with the separation of the aqueous and organic layers after quenching the reaction. It has formed a thick sludge or emulsion. What should I do?
This is a common issue in Grignard workups, often caused by the precipitation of magnesium salts (e.g., MgBrOH).[5][6]
-
Break up Solids: Use a spatula or stirring rod to carefully break up any thick sludge that has formed at the interface of the two layers.[2]
-
Ensure Acidification: The precipitate of magnesium salts needs to be dissolved.[9] Slowly add more dilute acid (e.g., 2M H₂SO₄ or 10% HCl) with stirring until the solids dissolve and the aqueous layer becomes clear.[2][10] Cooling the flask in an ice bath is recommended as this is an exothermic process.[5][6]
-
Add More Solvent: Adding more of the organic extraction solvent (e.g., diethyl ether) can help to improve the separation.
-
Use Brine: Washing the combined organic layers with a saturated sodium chloride (brine) solution can help to break emulsions and remove dissolved water.
Frequently Asked Questions (FAQs)
Q: What is a standard workup procedure for the synthesis of this compound?
A: A typical workup involves quenching the reaction, separating the product, and purification.
-
Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid like H₂SO₄ or HCl.[2] This step protonates the alkoxide to form the desired alcohol and dissolves the magnesium salts.[6]
-
Extraction: The product is extracted from the aqueous layer into an organic solvent, typically diethyl ether or ethyl acetate. The layers are separated, and the aqueous layer is usually extracted two or three more times to maximize recovery.[8]
-
Washing: The combined organic extracts are often washed with a saturated sodium bicarbonate solution (if a strong acid was used for quenching), followed by a wash with brine to help remove water.[8]
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[8]
-
Purification: The crude product is then purified, most commonly by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[8]
Q: How can I monitor the progress of the reaction and the purity of the final product?
A: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress by observing the disappearance of the starting ketone (e.g., 4-bromoacetophenone). After workup, TLC can be used to assess the purity of the crude and recrystallized product. The final product's identity and purity should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Q: What are the key safety precautions to take during the workup?
A: Diethyl ether is extremely flammable and should be handled in a fume hood away from any ignition sources.[5] The quenching of the Grignard reaction is highly exothermic and can cause the low-boiling ether to splash; always perform this step slowly in an ice bath.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, at all times.
Experimental Workflow and Troubleshooting Diagrams
References
- 1. chegg.com [chegg.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgsyn.org [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
catalyst selection for 1-(4-Bromophenyl)-1-phenylethanol synthesis optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-(4-Bromophenyl)-1-phenylethanol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic strategy.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Grignard reaction.
Question: My Grignard reaction to synthesize this compound is not initiating. What are the possible causes and solutions?
Answer:
Failure to initiate is a frequent challenge in Grignard reactions. Several factors can contribute to this issue:
-
Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, preferably in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents and starting materials must be anhydrous.
-
Inactive Magnesium Surface: The surface of the magnesium metal may be coated with magnesium oxide, which prevents the reaction from starting.
-
Solution: Gently crush the magnesium turnings with a glass rod in situ to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface. The appearance of a brownish color indicates the reaction has been initiated.
-
-
Impure Bromobenzene: Ensure the bromobenzene used to prepare the phenylmagnesium bromide is pure and free from contaminants that could quench the Grignard reagent.
Question: The yield of my this compound synthesis is consistently low. How can I improve it?
Answer:
Low yields can result from several factors throughout the experimental process:
-
Side Reactions: The most common side reaction is the formation of biphenyl from the coupling of the Grignard reagent (phenylmagnesium bromide) with unreacted bromobenzene.[1] This is often favored by higher temperatures and high concentrations of bromobenzene.[1]
-
Optimization: Maintain a low reaction temperature during the formation of the Grignard reagent and the subsequent addition of 4-bromoacetophenone. Add the bromobenzene solution dropwise to the magnesium turnings to keep its concentration low.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Optimization: Ensure the Grignard reagent is in slight excess (typically 1.1 to 1.2 equivalents) relative to the 4-bromoacetophenone. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up Issues: Product loss can occur during the aqueous work-up and extraction phases. Ensure proper phase separation and minimize the formation of emulsions.
Question: I am observing significant amounts of a side product that is not my target molecule. What are the likely impurities and how can I minimize them?
Answer:
Besides the starting materials, several side products can form during the synthesis:
-
Biphenyl: As mentioned, this is a common byproduct from the homo-coupling of the Grignard reagent.[1] Its formation is favored by elevated temperatures.[1]
-
1-Phenylethanol: This can be formed if the Grignard reagent reacts with any residual acetone used for cleaning glassware. Ensure all glassware is properly cleaned and dried to avoid this contamination.
-
Enolization of 4-bromoacetophenone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and quenching of the Grignard reagent. This reduces the yield of the desired tertiary alcohol.[2] Using a less sterically hindered Grignard reagent or lower reaction temperatures can help minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The Grignard reaction is a widely used and generally efficient method. This involves the reaction of phenylmagnesium bromide with 4-bromoacetophenone. This method is favored for its reliability in forming carbon-carbon bonds.
Q2: Are there alternative synthetic routes to this compound?
Yes, other methods include the reduction of a precursor ketone. For a similar compound, 1-(4-Bromophenyl)ethanol, methods such as the reduction of 1-(4-bromophenyl)-1-ethanone with sodium borohydride have been reported.[3]
Q3: What catalysts can be used for this synthesis?
For the Grignard reaction itself, no external catalyst is typically required as the reaction is promoted by the magnesium metal surface. However, activators like iodine are often used to initiate the reaction. In related syntheses of similar molecules, phase transfer catalysts have been employed in alternative routes.[3]
Q4: How critical is temperature control during the Grignard reaction?
Temperature control is crucial. The formation of the Grignard reagent is exothermic and can become vigorous. Maintaining a low temperature (e.g., using an ice bath) helps to control the reaction rate and minimize the formation of side products like biphenyl.[1]
Q5: What are the key safety precautions for this synthesis?
-
Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere.
-
Anhydrous ether is extremely flammable and should be handled with care, away from any ignition sources.
-
Bromobenzene is a skin irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Data Presentation
Table 1: Comparison of Synthetic Methods for Phenyl Alcohols
| Starting Material(s) | Reagents & Conditions | Product | Reported Yield | Source |
| p-Bromobenzaldehyde, Chloroform | Potassium hydroxide, DMF, -5°C, 5 hours | 1-(4-Bromophenyl)ethanol | >98% | [3] |
| 4-Bromo-α-methylbenzyl bromide | Potassium carbonate, Ethanol-water, Phase transfer catalyst, 70°C, Ultrasonic radiation, 0.5 hours | 1-(4-Bromophenyl)ethanol | Not specified | [3] |
| Bromobenzene, 4-Bromoacetophenone | Mg, Anhydrous Ether, then aqueous work-up (Grignard) | This compound | Typically high, but specific quantitative data is sparse in readily available literature. | General Method |
| 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one | Sodium borohydride, Ethanol, 45-50°C | (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol | 57% | [4][5] |
Experimental Protocols
Detailed Methodology for Grignard Synthesis of this compound
This protocol is based on the general procedure for Grignard reactions with substituted acetophenones.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
4-Bromoacetophenone
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, and drying tube (all oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
Set up an oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Maintain a positive pressure of inert gas.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change (brownish) and gentle refluxing of the solvent. If the reaction does not start, gently warm the flask or crush the magnesium with a dry glass rod.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Bromoacetophenone:
-
Dissolve 4-bromoacetophenone (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the 4-bromoacetophenone solution to the Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethanol or hexane) or column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision pathway for catalyst and activator selection in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(4-Bromophenyl)-1-phenylethanol
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of tertiary alcohols such as 1-(4-Bromophenyl)-1-phenylethanol is of significant interest. This guide provides a comparative analysis of two primary Grignard-based synthesis routes for this compound, offering detailed experimental protocols and a summary of key performance indicators to aid in methodological selection.
Comparison of Synthesis Routes
The synthesis of the asymmetric tertiary alcohol this compound is most commonly achieved via a Grignard reaction. Two principal pathways are explored: the reaction of phenylmagnesium bromide with 4-bromoacetophenone (Route A) and the reaction of 4-bromophenylmagnesium bromide with benzaldehyde (Route B). Both routes are effective in forming the requisite carbon-carbon bond.
| Parameter | Route A: Phenylmagnesium bromide + 4-Bromoacetophenone | Route B: 4-Bromophenylmagnesium bromide + Benzaldehyde |
| Starting Materials | Phenylmagnesium bromide, 4-Bromoacetophenone | 4-Bromophenylmagnesium bromide, Benzaldehyde |
| Reaction Type | Nucleophilic addition to a ketone | Nucleophilic addition to an aldehyde |
| Typical Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux |
| Reaction Time | 1-3 hours | 1-3 hours |
| Work-up | Acidic aqueous quench (e.g., sat. aq. NH4Cl, dil. HCl) | Acidic aqueous quench (e.g., sat. aq. NH4Cl, dil. HCl) |
| Estimated Yield | 80-90% | 85-95% |
| Key Considerations | Availability and stability of 4-bromoacetophenone. | Grignard reagent can be prepared in situ from 1,4-dibromobenzene. Potential for side reactions with benzaldehyde. |
Experimental Protocols
The following are detailed experimental protocols for the two primary Grignard synthesis routes. It is crucial that all glassware is thoroughly dried and the reaction is conducted under an inert, anhydrous atmosphere to prevent quenching of the Grignard reagent.[1][2]
Route A: Phenylmagnesium Bromide with 4-Bromoacetophenone
1. Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to initiate the reaction.
-
Once the reaction begins (as evidenced by cloudiness and gentle reflux), the remaining bromobenzene solution is added at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with 4-Bromoacetophenone:
-
The solution of phenylmagnesium bromide is cooled in an ice bath.
-
A solution of 4-bromoacetophenone (1.0 eq) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel.[3]
-
The reaction mixture is stirred at room temperature for 1-2 hours.
3. Work-up and Purification:
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Route B: 4-Bromophenylmagnesium Bromide with Benzaldehyde
1. Preparation of 4-Bromophenylmagnesium Bromide:
-
Following the same procedure as for phenylmagnesium bromide, 4-bromophenylmagnesium bromide is prepared from 1,4-dibromobenzene (1.0 eq) and magnesium turnings (1.2 eq) in anhydrous diethyl ether or THF.
2. Reaction with Benzaldehyde:
-
The solution of 4-bromophenylmagnesium bromide is cooled in an ice bath.
-
A solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether or THF is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and is stirred for 1-2 hours.
3. Work-up and Purification:
-
The work-up and purification procedure is identical to that described for Route A.
Synthesis and Comparison Workflow
Caption: Workflow comparing two Grignard-based synthesis routes for this compound.
References
A Comparative Guide to 1-(4-Bromophenyl)-1-phenylethanol and Other Chiral Secondary Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral secondary alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. Their stereochemistry often dictates the biological activity and efficacy of the final product. This guide provides a comparative analysis of 1-(4-Bromophenyl)-1-phenylethanol and other relevant chiral secondary alcohols, focusing on their performance in asymmetric synthesis. The information presented is supported by experimental data to aid researchers in selecting the most suitable chiral alcohol for their specific applications.
Performance in Asymmetric Synthesis: A Comparative Overview
The enantioselective synthesis of chiral secondary alcohols is a critical area of research. The following tables summarize the performance of various catalytic systems in the asymmetric reduction of prochiral ketones to yield 1-(4-Bromophenyl)ethanol and other structurally related chiral secondary alcohols.
Biocatalytic Asymmetric Reduction of Substituted Acetophenones
Whole-cell biocatalysis offers a green and highly selective approach for the synthesis of chiral alcohols. The data below compares the conversion and enantiomeric excess (e.e.) for the reduction of 4'-bromoacetophenone, 4'-chloroacetophenone, and acetophenone using various microorganisms.
| Substrate | Biocatalyst | Conversion (%) | e.e. (%) | Product Configuration | Reference |
| 4'-Bromoacetophenone | Aspergillus niger | 98.4 | >99 | R | [1] |
| 4'-Bromoacetophenone | Geotrichum candidum | 91.9 | 97.4 | R | [1] |
| 4'-Bromoacetophenone | Rhodotorula rubra | 96.1 | 98.8 | S | [1] |
| 4'-Chloroacetophenone | Acetobacter sp. CCTCC M209061 | ~97 (after 3 cycles) | >99 | R | [2] |
| Acetophenone | Lactobacillus senmaizukei | Optimized for high e.e. | >99 | Not specified | [3] |
| Acetophenone | Geotrichum candidum NBRC 4597 | High | Excellent | S | [4] |
Chemo-catalytic Asymmetric Hydrogenation of Substituted Acetophenones
Ruthenium-based catalysts are highly effective for the asymmetric hydrogenation of ketones. The following table presents a comparison of different Ru-catalysts for the hydrogenation of acetophenone and its derivatives.
| Substrate | Catalyst System | Conversion (%) | e.e. (%) | Product Configuration | Reference |
| Acetophenone | Ru@CNTs with (1S, 2S)-DPEN | 100 | 76.4 | Not specified | [5] |
| Acetophenone | Ru/CNTs with (1S, 2S)-DPEN | 100 | 80.8 | Not specified | [5] |
| Acetophenone | (R)-BINAP-Ru-(R)-DABN complex | High | up to 43 | R | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in asymmetric synthesis. Below are representative protocols for the enzymatic kinetic resolution and whole-cell asymmetric reduction of secondary alcohols.
Enzymatic Kinetic Resolution of rac-1-Phenylethanol
Objective: To resolve a racemic mixture of 1-phenylethanol to obtain the enantiomerically enriched (S)-alcohol and (R)-acetate.
Materials:
-
rac-1-Phenylethanol
-
Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Hexane (solvent)
-
Standard laboratory glassware and magnetic stirrer
-
HPLC with a chiral column for analysis
Procedure:
-
To a solution of racemic 1-phenylethanol (13.5 mmol, 1.642 g) in hexane (80 mL), add CALB lipase (250 mg).
-
Add vinyl acetate (27 mmol, 2.35 mL) dropwise to the mixture.
-
Stir the reaction mixture at a constant temperature (e.g., 40 °C) and monitor the progress by taking aliquots at regular intervals.
-
Analyze the aliquots by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Purify the unreacted (S)-1-phenylethanol and the product (R)-1-phenylethyl acetate by column chromatography.[7][8]
Whole-Cell Asymmetric Reduction of 4'-Bromoacetophenone
Objective: To synthesize enantiomerically pure (R)- or (S)-1-(4-bromophenyl)ethanol using a whole-cell biocatalyst.
Materials:
-
4'-Bromoacetophenone
-
Selected microorganism (e.g., Aspergillus niger for (R)-enantiomer, Rhodotorula rubra for (S)-enantiomer)
-
Appropriate growth medium for the selected microorganism
-
Shaking incubator
-
Centrifuge
-
Standard laboratory glassware
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Cultivate the selected microorganism in its appropriate growth medium under optimal conditions (temperature, pH, agitation).
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer).
-
Resuspend the cells in the reaction buffer to a desired concentration.
-
Add the substrate, 4'-bromoacetophenone, to the cell suspension. A co-solvent like DMSO may be used to improve substrate solubility.
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature.
-
Monitor the reaction progress by periodically taking samples, extracting the product, and analyzing by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Upon completion, separate the cells by centrifugation.
-
Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the product if necessary.[1]
Visualized Workflows and Pathways
Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Enzymatic Kinetic Resolution Workflow.
Generalized Steroid Hormone Signaling Pathway
Caption: Steroid Hormone Signaling Pathway.
Biocatalytic Deracemization Workflow
Caption: Biocatalytic Deracemization Workflow.
Conclusion
The selection of a chiral secondary alcohol and the method for its enantioselective synthesis are critical decisions in the development of pharmaceuticals and other fine chemicals. This compound offers a versatile scaffold, with the bromine atom providing a handle for further chemical modifications. Both biocatalytic and chemo-catalytic methods have demonstrated high efficacy in producing this and other chiral secondary alcohols with excellent enantioselectivity. The choice between these methods will depend on factors such as substrate scope, catalyst availability and cost, and process scalability. This guide provides a foundation of comparative data and standardized protocols to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 3. Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Comparative Analysis of 1-(4-Bromophenyl)-1-phenylethanol Analogs: A Review of Biological Activities
The core structure, 1-(4-Bromophenyl)-1-phenylethanol, is a tertiary alcohol containing a brominated phenyl group. The presence of the bromine atom, a halogen, can significantly influence the lipophilicity and electronic properties of the molecule, which in turn can modulate its biological activity. Research on other brominated aromatic compounds has demonstrated a wide range of biological effects, including antimicrobial, antifungal, and anticancer activities.
Potential Areas of Biological Activity
Based on the activities of structurally related compounds, the following areas represent promising avenues for the investigation of this compound analogs:
-
Anticancer Activity: Numerous studies have explored the cytotoxic effects of compounds containing bromophenyl moieties against various cancer cell lines. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising anticancer activity against human breast adenocarcinoma cells (MCF7).[1] Similarly, novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer properties, with some compounds demonstrating significant growth inhibition against a panel of 58 cancer cell lines.[2] The mechanism of action for such compounds often involves the inhibition of critical cellular processes, such as tubulin polymerization.[2][3]
-
Antimicrobial and Antifungal Activity: The inclusion of a bromophenyl group has been a strategy in the development of novel antimicrobial and antifungal agents. For example, derivatives of 2-amino-4-(4-bromophenyl)thiazole have been synthesized and screened for their in vitro antimicrobial activity, with some compounds showing moderate antibacterial and slight antifungal activity.[4] Furthermore, studies on 2-phenylethanol and its derivatives have established a correlation between their bacteriostatic activity and their ability to interact with and disrupt cellular membranes.[5] This suggests that analogs of this compound could exert antimicrobial effects through membrane-related mechanisms. Research on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives has also yielded compounds with potent antifungal activity against various Candida species.[6]
Structure-Activity Relationship (SAR) Considerations
While a specific SAR study for this compound analogs is not available, general principles from related compound series can be extrapolated. The biological activity of such analogs would likely be influenced by:
-
Position and Nature of Substituents: The placement and electronic properties of substituents on both the brominated and non-brominated phenyl rings would be critical. Electron-withdrawing or electron-donating groups could modulate the overall electronic distribution of the molecule, affecting its interaction with biological targets.
-
Stereochemistry: For chiral analogs, the stereochemistry at the tertiary alcohol carbon would likely play a significant role in their biological activity, as different enantiomers can exhibit distinct interactions with chiral biological macromolecules.
-
Lipophilicity: The overall lipophilicity of the analogs, influenced by the bromine atom and other substituents, would affect their ability to cross cell membranes and reach their intracellular targets.
Future Directions
The lack of focused research on the biological activity of this compound analogs presents a clear opportunity for future investigation. A systematic approach to the synthesis and evaluation of a library of these analogs is warranted. Such studies should include:
-
Synthesis of a diverse library of analogs with variations in the substituents on both aromatic rings.
-
Comprehensive biological screening against a panel of cancer cell lines, bacterial strains, and fungal pathogens.
-
Quantitative analysis of their activity, such as the determination of IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values.
-
Elucidation of the mechanism of action for the most potent compounds.
-
Investigation of the structure-activity relationships to guide the design of more effective and selective therapeutic agents.
Experimental Protocols
Due to the absence of specific studies on this compound analogs, detailed experimental protocols for their biological evaluation cannot be provided. However, researchers can refer to established methodologies for assessing the anticancer, antimicrobial, and antifungal activities of novel compounds. These typically include:
-
Anticancer Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or SRB (Sulforhodamine B) assay for cytotoxicity screening, cell cycle analysis by flow cytometry, and western blotting for protein expression analysis.
-
Antimicrobial Activity: Broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
-
Antifungal Activity: Similar to antimicrobial testing, broth microdilution methods are commonly used to determine the MIC against different fungal species.
Conclusion
While the biological activity of this compound analogs remains largely unexplored, the documented activities of structurally related brominated and phenyl-substituted compounds suggest a high potential for discovering novel therapeutic agents. Future research focused on the systematic synthesis and biological evaluation of these analogs is essential to unlock their full therapeutic potential and to establish a clear understanding of their structure-activity relationships. Such endeavors could lead to the development of new and effective treatments for cancer and infectious diseases.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Validation of 1-(4-Bromophenyl)-1-phenylethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the validation of 1-(4-Bromophenyl)-1-phenylethanol. To facilitate unambiguous identification, its spectral characteristics are compared with those of a common precursor, 4'-bromoacetophenone. This document outlines the key differentiating features observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Data Presentation: Spectroscopic Signatures
The confirmation of the successful synthesis of this compound from 4'-bromoacetophenone is readily achieved by comparing the spectroscopic data of the product against the starting material. The key transformations to be observed are the conversion of a ketone to a tertiary alcohol and the addition of a phenyl group.
¹H NMR Spectroscopy Data
The most noticeable differences in the ¹H NMR spectra are the disappearance of the methyl ketone singlet in 4'-bromoacetophenone and the appearance of a methyl singlet, a hydroxyl singlet, and signals corresponding to the newly introduced phenyl group in this compound.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.2-7.5 | Multiplet | 10H | Ar-H |
| ~2.1 | Singlet | 1H | -OH | |
| ~1.9 | Singlet | 3H | -CH ₃ | |
| 4'-Bromoacetophenone [1][2] | ~7.82 | Doublet | 2H | Ar-H (ortho to C=O) |
| ~7.61 | Doublet | 2H | Ar-H (ortho to Br) | |
| ~2.57 | Singlet | 3H | -COCH ₃ |
¹³C NMR Spectroscopy Data
In the ¹³C NMR spectrum, the key indicator of a successful reaction is the disappearance of the downfield carbonyl carbon signal of 4'-bromoacetophenone and the appearance of a signal for the quaternary carbon bearing the hydroxyl group in the product.
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~145 | Ar-C (quaternary) |
| ~131 | Ar-C -Br | |
| ~128 | Ar-C H | |
| ~127 | Ar-C H | |
| ~121 | Ar-C (quaternary) | |
| ~70 | C -OH | |
| ~25 | -C H₃ | |
| 4'-Bromoacetophenone [1][2] | ~197 | C =O |
| ~136 | Ar-C (quaternary) | |
| ~132 | Ar-C H | |
| ~130 | Ar-C H | |
| ~128 | Ar-C -Br | |
| ~27 | -C H₃ |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by the appearance of a broad O-H stretching band, which is absent in the spectrum of 4'-bromoacetophenone. Conversely, the strong C=O stretching band of the ketone will be absent in the product.
| Compound | Frequency (cm⁻¹) | Functional Group |
| This compound | ~3400 (broad) | O-H (alcohol) |
| ~3100-3000 | C-H (aromatic) | |
| ~3000-2850 | C-H (aliphatic) | |
| ~1600, 1490, 1450 | C=C (aromatic) | |
| ~1090 | C-O (alcohol) | |
| 4'-Bromoacetophenone [3] | ~3100-3000 | C-H (aromatic) |
| ~3000-2850 | C-H (aliphatic) | |
| ~1685 (strong) | C=O (ketone) | |
| ~1600, 1580 | C=C (aromatic) |
Mass Spectrometry (MS) Data
The mass spectra will show distinct molecular ion peaks and fragmentation patterns for the two compounds.
| Compound | m/z | Assignment |
| This compound | 276/278 | [M]⁺ (isotopic pattern for Br) |
| 259/261 | [M-OH]⁺ | |
| 183/185 | [M-C₆H₅-CO]⁺ | |
| 105 | [C₆H₅CO]⁺ | |
| 77 | [C₆H₅]⁺ | |
| 4'-Bromoacetophenone [4] | 198/200 | [M]⁺ (isotopic pattern for Br) |
| 183/185 | [M-CH₃]⁺ | |
| 155/157 | [M-COCH₃]⁺ | |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for the validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
Solid/Liquid (ATR): Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Direct Infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.
Workflow for Spectroscopic Validation
The following diagram illustrates a typical workflow for the spectroscopic validation of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
References
Comparative Analysis of 1-(4-Bromophenyl)-1-phenylethanol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-(4-Bromophenyl)-1-phenylethanol derivatives, supported by experimental data from recent studies. The focus is on their potential as anticancer and anti-inflammatory agents.
Introduction
This compound and its derivatives represent a class of compounds with significant therapeutic potential. The presence of a chiral center, two distinct aryl groups, and a bromine atom offers opportunities for structural modifications to modulate biological activity.[1] This guide synthesizes findings on their synthesis, biological evaluation, and mechanisms of action.
Synthesis of Derivatives
The synthesis of this compound derivatives and related structures often involves multi-step reactions. A common strategy involves the reaction of a substituted acetophenone with an appropriate reagent to introduce the second aryl group and the hydroxyl functionality. For instance, brominated acetophenone derivatives can be synthesized and subsequently modified to yield various analogs.[2] One study detailed the synthesis of enantiomerically pure 1-phenylethanol derivatives starting from 2-bromostyrene using asymmetric dihydroxylation.[3] Another approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties, further diversifying the chemical space of these derivatives.[3]
Comparative Biological Activity
The biological activities of various derivatives have been explored, with a primary focus on their anticancer and anti-inflammatory effects.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of brominated derivatives against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used method to evaluate this activity.[2][4][5][6][7]
One study investigated a series of brominated acetophenone derivatives (5a-e) and found that derivative 5c exhibited remarkable cytotoxicity against multiple cancer cell lines, including breast (MCF7), alveolar (A549), colorectal (Caco2), and prostate (PC3) adenocarcinoma cells.[2] Notably, this compound showed low cytotoxicity against a normal breast epithelial cell line (MCF12F), suggesting a degree of selectivity for cancer cells.[2]
| Derivative | Cell Line | IC50 (µg/mL)[2] |
| 5c | A549 (Alveolar Adenocarcinoma) | 11.80 ± 0.89 |
| Caco2 (Colorectal Adenocarcinoma) | 18.40 ± 4.70 | |
| MCF7 (Breast Adenocarcinoma) | < 10 | |
| PC3 (Prostate Adenocarcinoma) | < 10 | |
| MCF12F (Normal Breast Epithelial) | > 100 |
Other studies on structurally related bromophenyl derivatives have also shown significant anticancer activity. For example, pyrazolo[3,4-b]pyridine derivatives have been found to inhibit cyclin-dependent kinases (CDKs) like CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[8] Specifically, compound 9a showed potent activity against HeLa cervical cancer cells, comparable to the standard drug doxorubicin.[8]
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been investigated by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[9][10][11]
One study on a phenylpropanoid derivative demonstrated significant inhibition of NO and PGE2 production by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] Another investigation into novel 2-phenyl-4H-chromen derivatives found that compound 8 effectively reduced the release of NO, IL-6, and TNF-α in a concentration-dependent manner in vitro and showed in vivo efficacy in a mouse model of acute lung injury.[10] These findings highlight the potential of the broader class of compounds in modulating inflammatory pathways.
Experimental Protocols
Synthesis of Brominated Acetophenone Derivatives (Example)[2]
A series of brominated acetophenone derivatives were synthesized through a multi-step process. Initially, dialkylated derivatives were obtained by reacting a starting material in a 1:2 molar ratio.[2] These intermediates were then treated with copper (II) bromide in a chloroform/ethyl acetate mixture to yield the final bromo-bisetherificated acetophenone derivatives.[2]
In Vitro Cytotoxicity MTT Assay[2][5][7]
-
Cell Seeding: Cancer cells (e.g., MCF7, A549, Caco2, PC3) are seeded in 96-well plates at a specific density (e.g., 2x10³ cells/well) and allowed to adhere for 24 hours.[2][7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 72 hours).[5][7]
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[2]
-
Formazan Solubilization: The MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. This product is then solubilized.[2]
-
Absorbance Measurement: The absorbance of the formazan solution is measured spectrophotometrically at a specific wavelength. The cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]
Measurement of Nitric Oxide (NO) Production[10]
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are pre-incubated with the test compound for 1 hour and then stimulated with lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) for 24 hours.[10]
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[10]
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.
Signaling Pathways and Mechanisms of Action
The biological effects of these derivatives are often mediated through their interaction with specific signaling pathways.
Anticancer Mechanisms
Several studies suggest that the anticancer activity of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][12] For instance, certain pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit CDK2 and CDK9, key regulators of the cell cycle.[8] Inhibition of these kinases can lead to a halt in cell proliferation and trigger apoptotic pathways.
Below is a simplified representation of a potential signaling pathway leading to apoptosis.
Caption: Inhibition of CDK2/CDK9 by a derivative, leading to cell cycle arrest and apoptosis.
Anti-inflammatory Mechanisms
The anti-inflammatory effects are often attributed to the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][13] These pathways are activated by stimuli such as LPS and lead to the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[9][10]
Here is a diagram illustrating the general workflow for evaluating anti-inflammatory activity.
Caption: Experimental workflow for assessing the anti-inflammatory effects of derivatives.
Conclusion
This compound derivatives and structurally related compounds have emerged as a promising class of molecules with potent anticancer and anti-inflammatory activities. The available data indicates that specific structural modifications can significantly enhance their biological efficacy and selectivity. Further research, including systematic structure-activity relationship (SAR) studies and in vivo evaluations, is warranted to fully elucidate their therapeutic potential and advance the development of novel drug candidates. The experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers in this field.
References
- 1. This compound | 15832-69-6 | Benchchem [benchchem.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ethanolic extract of Rhaphidophora peepla prevents inflammation by inhibiting the activation of Syk/AKT/NF-κB and TAK1/MAPK/AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-(4-Bromophenyl)-1-phenylethanol
This guide provides a comparative overview of validated analytical methods for the quantification and characterization of 1-(4-Bromophenyl)-1-phenylethanol, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. While specific validated methods for this exact analyte are not extensively published, this guide synthesizes established methodologies for structurally similar aromatic alcohols to present representative analytical approaches.
The two primary chromatographic techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Given the chiral nature of the molecule, both achiral and chiral methods are pertinent. This guide will focus on a comparative analysis of a chiral Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and an achiral Gas Chromatography with Flame Ionization Detection (GC-FID) method.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the typical validation parameters for chiral RP-HPLC and achiral GC-FID methods, based on data from analogous compounds. These values serve as a benchmark for method development and validation for this compound.
Table 1: Chiral RP-HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | 80-120% of test concentration | 5 - 300 µg/mL[1] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate (Inter-day) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 1.5 µg/mL[1] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 5.0 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 0.99 |
| Resolution (Rs) | ≥ 1.5 between enantiomers | > 2.0 |
Table 2: Achiral GC-FID Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.995 | 0.9999[2] |
| Range | 80-120% of test concentration | 0.1 - 10 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0%[3] |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.5% |
| - Intermediate (Inter-day) | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | ~0.05 mg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | ~0.15 mg/mL |
| Specificity | No interference from blank/impurities | Baseline separation |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
Chiral RP-HPLC Method for Enantiomeric Purity
This method is designed to separate and quantify the enantiomers of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane:Ethanol (90:10, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 20 minutes.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound reference standard and dissolve in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 5, 25, 50, 100, 200, 300 µg/mL) using the mobile phase as the diluent.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve in the mobile phase to achieve a final concentration within the linear range.
3. Method Validation Procedure:
-
Specificity: Inject the diluent, a placebo solution, and a spiked sample solution to demonstrate the absence of interfering peaks at the retention times of the enantiomers.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration for each enantiomer. Calculate the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (low, medium, high) within the linear range. Analyze in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the %RSD for both repeatability and intermediate precision.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio of a series of diluted standard solutions.
Achiral GC-FID Method for Total Purity Assay
This method is suitable for determining the overall purity of this compound without separating the enantiomers.
1. Instrumentation and Chromatographic Conditions:
-
GC System: Agilent 8860 GC or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-WAX (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
2. Standard and Sample Preparation:
-
Standard Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) using methanol as the diluent.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve in methanol to achieve a final concentration within the linear range.
3. Method Validation Procedure:
-
Specificity: Inject the diluent and a sample solution to ensure no interfering peaks from the solvent or potential impurities.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration. Calculate R².
-
Accuracy: Perform recovery studies by spiking a known matrix with the analyte at three different concentration levels.
-
Precision: Assess repeatability and intermediate precision by analyzing replicate samples as described for the HPLC method.
-
LOD and LOQ: Determine from the signal-to-noise ratio of progressively diluted standard solutions.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational framework for developing and validating analytical methods for this compound. Adherence to these principles and rigorous experimental execution will ensure the generation of high-quality, reliable, and reproducible analytical data.
References
Characterization of Byproducts in 1-(4-Bromophenyl)-1-phenylethanol Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4-Bromophenyl)-1-phenylethanol, a key intermediate in the development of various pharmaceutical compounds, is often accompanied by the formation of several byproducts. The nature and quantity of these impurities can significantly impact the efficiency of subsequent reactions, the purity of the final active pharmaceutical ingredient (API), and the overall safety profile of the drug. This guide provides a comparative analysis of byproducts generated during the synthesis of this compound, with a focus on the widely employed Grignard reaction. It includes a summary of potential byproducts, their characterization, and detailed experimental protocols for their analysis, aiming to equip researchers with the knowledge to optimize reaction conditions and control impurity profiles.
Understanding Byproduct Formation in Grignard Synthesis
The most common route to synthesize this compound is through the Grignard reaction, involving the reaction of a Grignard reagent with a suitable ketone. Two primary pathways are feasible: the reaction of phenylmagnesium bromide with 4-bromoacetophenone, or the reaction of 4-bromophenylmagnesium bromide with acetophenone.[1] While effective, this method is susceptible to the formation of several byproducts, primarily due to the high reactivity of the Grignard reagent.
Key Potential Byproducts:
-
Biphenyls: The formation of biphenyl (in the case of using phenylmagnesium bromide) or 4,4'-dibromobiphenyl (when using 4-bromophenylmagnesium bromide) is a common side reaction.[2] This occurs through a coupling reaction between the Grignard reagent and the aryl halide starting material. Factors such as high concentrations of the aryl halide and elevated reaction temperatures can favor the formation of these coupling products.[2]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted 4-bromoacetophenone or acetophenone, as well as the corresponding aryl bromides (bromobenzene or 1,4-dibromobenzene).
-
Reduction Products: The Grignard reagent can also act as a reducing agent, leading to the formation of the corresponding secondary alcohol, 1-(4-bromophenyl)ethanol or 1-phenylethanol.
-
Enolization Products: The ketone starting material can undergo enolization in the presence of the strongly basic Grignard reagent, leading to the recovery of the starting ketone after workup.
Comparative Data on Byproduct Formation
While specific quantitative data for the byproduct profile of this compound synthesis is not extensively available in publicly accessible literature, general principles of Grignard reactions and analysis of similar syntheses allow for a qualitative comparison. The choice of Grignard reagent and reaction conditions are critical in determining the byproduct profile.
| Byproduct Category | Phenylmagnesium Bromide + 4-Bromoacetophenone | 4-Bromophenylmagnesium Bromide + Acetophenone | Factors Influencing Formation |
| Homocoupling | Biphenyl | 4,4'-Dibromobiphenyl | High concentration of aryl halide, elevated temperature, slow addition of ketone.[2] |
| Unreacted Ketone | 4-Bromoacetophenone | Acetophenone | Incomplete reaction, steric hindrance. |
| Unreacted Aryl Halide | Bromobenzene | 1-Bromo-4-iodobenzene or 1,4-dibromobenzene | Excess Grignard reagent. |
| Reduction Product | 1-(4-Bromophenyl)ethanol | 1-Phenylethanol | Sterically hindered ketones, presence of β-hydrogens in the Grignard reagent. |
Note: The table provides a qualitative comparison based on established principles of Grignard reactions. Quantitative yields of byproducts are highly dependent on specific experimental conditions.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol outlines a general procedure for the synthesis of this compound. Researchers should optimize parameters based on their specific laboratory conditions and desired purity.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene or 1-bromo-4-iodobenzene
-
4-Bromoacetophenone or Acetophenone
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of the aryl halide (e.g., bromobenzene) in anhydrous ether is prepared and a small portion is added to the magnesium. The reaction is initiated, often evidenced by a color change and gentle refluxing. The remaining aryl halide solution is then added dropwise to maintain a steady reflux. After the addition is complete, the mixture is refluxed until most of the magnesium is consumed.
-
Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of the ketone (e.g., 4-bromoacetophenone) in anhydrous ether is added dropwise from the dropping funnel. The reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Characterization of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds in a mixture, making it ideal for analyzing the byproduct profile of the this compound synthesis.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., a nonpolar HP-5 or equivalent).
Sample Preparation:
-
A small aliquot of the crude reaction mixture is dissolved in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
The solution is filtered to remove any solid particles.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium, with a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: 40-500 amu
Data Analysis:
-
The retention times of the peaks in the chromatogram are used to separate the different components.
-
The mass spectrum of each peak is compared with a reference library (e.g., NIST) to identify the compound.
-
The relative abundance of each byproduct can be estimated from the peak area in the total ion chromatogram. For quantitative analysis, calibration with authentic standards is required.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for byproduct characterization.
By carefully controlling reaction conditions and employing robust analytical methods such as GC-MS, researchers can effectively characterize and minimize the formation of byproducts in the synthesis of this compound, ensuring the quality and consistency of this important pharmaceutical intermediate.
References
Comparative Spectroscopic Analysis of 1-(4-Bromophenyl)-1-phenylethanol and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 1-(4-Bromophenyl)-1-phenylethanol and its structural analogs, 1,1-diphenylethanol and 1-(4-chlorophenyl)-1-phenylethanol. Due to the limited availability of public spectral data for this compound, this guide focuses on presenting the available data for the aforementioned alternatives to aid in spectroscopic cross-referencing and characterization.
Data Presentation
The following tables summarize the key spectral data for 1,1-diphenylethanol and 1-(4-chlorophenyl)-1-phenylethanol.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1,1-diphenylethanol | Not specified | 1.87 (3H, s), 5.52 (1H, s), 7.2 (2H, t), 7.31 (4H, dd), 7.46 (4H, d)[1][2] |
| 1-(4-chlorophenyl)-1-phenylethanol | CDCl₃ | 1.94 (s, 3H), 2.17 (s, 1H, exchangeable with D₂O), 7.23-7.42 (m, 9H)[3] |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1,1-diphenylethanol | Not specified | Data available, specific shifts not detailed in search results.[4][5] |
| 1-(4-chlorophenyl)-1-phenylethanol | Not specified | Predicted data available.[6] |
Table 3: IR Spectral Data
| Compound | Technique | Key Peaks (cm⁻¹) |
| 1,1-diphenylethanol | Not specified | Data available, specific peaks not detailed in search results.[7][8][9] |
| 1-(4-chlorophenyl)-1-phenylethanol | Membrane | 3414, 3061, 2978, 2927, 2859, 1597, 1489, 1449, 1394[3] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key m/z Values |
| 1,1-diphenylethanol | EI-B | 183, 105, 77, 43, 198[5][10] |
| 1-(4-chlorophenyl)-1-phenylethanol | Not specified | 215, 217 [(M+1)-H₂O, (M+3)-H₂O][3] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum.
Visualization
The following diagram illustrates a typical workflow for the cross-referencing of spectral data for compound identification.
Caption: Workflow for compound identification using spectral data.
References
- 1. Solved 1,1-diphenylethanol 1H NMR: 1.87 (3H, s), 5.52 (1H, | Chegg.com [chegg.com]
- 2. Solved The Product and NMR data table shown below is for | Chegg.com [chegg.com]
- 3. 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL | 59767-24-7 [chemicalbook.com]
- 4. 1,1-DIPHENYLETHANOL(599-67-7) 13C NMR spectrum [chemicalbook.com]
- 5. 1,1-Diphenylethanol | C14H14O | CID 69031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Investigation of H-bonds in 1,1-diphenylethanol by IR spectra measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 1,1-DIPHENYLETHANOL(599-67-7) IR Spectrum [chemicalbook.com]
- 10. massbank.eu [massbank.eu]
Reactivity Showdown: Brominated vs. Non-Brominated Phenylethanol in Drug Development
For researchers and scientists in the fast-paced world of drug development, selecting the right starting material is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of 2-bromo-1-phenylethanol and its non-brominated counterpart, 1-phenylethanol. Understanding the distinct chemical behaviors of these two molecules is paramount for designing effective synthetic strategies and accelerating the discovery of new therapeutics.
Unveiling the Reactivity Landscape: A Head-to-Head Comparison
The primary differentiator in the reactivity of these two compounds lies in the presence of the bromine atom on the carbon adjacent to the hydroxyl group in 2-bromo-1-phenylethanol. This single atomic difference dramatically alters the molecule's susceptibility to various chemical transformations, most notably nucleophilic substitution and oxidation reactions.
In nucleophilic substitution reactions, the bromide ion is an excellent leaving group, making the carbon atom it is attached to highly electrophilic and prone to attack by nucleophiles. Conversely, the hydroxyl group in 1-phenylethanol is a poor leaving group. For 1-phenylethanol to undergo nucleophilic substitution at the carbon bearing the hydroxyl group, the -OH group must first be activated, for instance, by protonation in acidic conditions or by converting it into a better leaving group like a tosylate. This fundamental difference in leaving group ability means that 2-bromo-1-phenylethanol will undergo nucleophilic substitution reactions under much milder conditions than 1-phenylethanol.
The following table summarizes the key reactivity differences between 2-bromo-1-phenylethanol and 1-phenylethanol in common organic transformations.
| Reaction Type | 2-Bromo-1-phenylethanol | 1-Phenylethanol | Rationale |
| Nucleophilic Substitution (SN2) | Highly Reactive | Unreactive (requires activation) | Bromide is an excellent leaving group, while hydroxide is a poor leaving group. |
| Oxidation | Reactive | Reactive | Both are secondary alcohols that can be oxidized to ketones. The bromine substituent may have a minor electronic effect on the reaction rate. |
| Esterification | Reactive | Reactive | The reactivity of the hydroxyl group in esterification is largely retained in both molecules. |
| Deprotonation of -OH | Reactive | Reactive | Both can be deprotonated with a suitable base to form the corresponding alkoxide. |
Experimental Protocols: A Guide to Key Transformations
To provide a practical context for the discussed reactivity, this section outlines generalized experimental protocols for two key reaction types: nucleophilic substitution (specifically, the Williamson ether synthesis) and oxidation.
Nucleophilic Substitution: Williamson Ether Synthesis
Objective: To synthesize the corresponding ether from 2-bromo-1-phenylethanol and 1-phenylethanol.
Methodology for 2-Bromo-1-phenylethanol:
-
Alkoxide Formation: In a dry reaction flask under an inert atmosphere, dissolve sodium hydride (NaH, 1.1 equivalents) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Alcohol Addition: Slowly add a solution of the desired alcohol (e.g., methanol, 1.0 equivalent) in THF to the NaH suspension at 0 °C.
-
Reaction with Brominated Phenylethanol: Once the hydrogen evolution ceases, add a solution of 2-bromo-1-phenylethanol (1.0 equivalent) in THF to the freshly prepared sodium methoxide solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Methodology for 1-Phenylethanol:
Direct Williamson ether synthesis is not feasible due to the poor leaving group nature of the hydroxyl group. An activation step is required.
Activation Step (Formation of a Tosylate):
-
In a reaction flask, dissolve 1-phenylethanol (1.0 equivalent) and a base (e.g., pyridine or triethylamine) in a suitable solvent (e.g., dichloromethane) at 0 °C.
-
Slowly add tosyl chloride (TsCl, 1.1 equivalents) to the solution.
-
Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up the reaction by washing with aqueous acid (e.g., 1M HCl), water, and brine. Dry the organic layer and concentrate to obtain the tosylate.
Williamson Ether Synthesis with the Tosylate:
-
Follow the same procedure as for 2-bromo-1-phenylethanol, substituting the tosylate of 1-phenylethanol for 2-bromo-1-phenylethanol.
Oxidation to Acetophenone
Objective: To oxidize 2-bromo-1-phenylethanol and 1-phenylethanol to acetophenone.
Methodology (Applicable to Both Compounds):
-
Reactant Setup: In a round-bottom flask, dissolve the phenylethanol derivative (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or acetone).
-
Oxidant Addition: Cool the solution in an ice bath and slowly add a solution of the oxidizing agent (e.g., pyridinium chlorochromate (PCC), 1.5 equivalents) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC analysis.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude acetophenone. Further purification can be achieved by column chromatography or distillation if necessary.
Visualizing Synthetic Decisions: A Logical Workflow
The choice between using brominated or non-brominated phenylethanol as a starting material is dictated by the desired synthetic transformation. The following diagram illustrates a logical workflow for making this decision, particularly in the context of nucleophilic substitution.
Caption: Synthetic route selection based on the desired chemical transformation.
This comparative guide highlights the crucial role that a single bromine atom can play in directing the reactivity of a molecule. For drug development professionals, a thorough understanding of these principles is essential for the rational design of synthetic pathways, ultimately leading to the more efficient and timely discovery of novel therapeutic agents.
Efficacy of Reducing Agents in the Synthesis of 1-(4-Bromophenyl)-1-phenylethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4-Bromophenyl)-1-phenylethanol, a valuable intermediate in pharmaceutical and materials science, is critically dependent on the choice of reducing agent for the conversion of its precursor, 4'-bromoacetophenone. This guide provides an objective comparison of various reducing agents, presenting experimental data to evaluate their efficacy in terms of yield, selectivity, and reaction conditions.
Comparison of Achiral Reducing Agents
For routine synthesis where chirality is not a concern, several conventional reducing agents are commonly employed. The following table summarizes the performance of sodium borohydride, lithium aluminum hydride, catalytic hydrogenation, and the Meerwein-Ponndorf-Verley (MPV) reduction for the synthesis of this compound.
| Reducing Agent | Precursor | Solvent | Reaction Conditions | Yield (%) | Notes |
| Sodium Borohydride (NaBH₄) | 4'-Bromoacetophenone | Methanol (MeOH) or Ethanol (EtOH) | 0°C to room temperature, 1-3 hours | 80-85% (crude), 60-70% (recrystallized)[1] | Mild and selective for ketones. Safe and easy to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | 4'-Bromoacetophenone | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | 0°C to room temperature, under inert atmosphere | High (specific data for this substrate not found, but generally >90%)[2][3][4] | Powerful reducing agent, but highly reactive with protic solvents and moisture. Requires stringent anhydrous conditions. |
| Catalytic Hydrogenation (H₂/Pd-C) | 4'-Bromoacetophenone | Toluene, Ethanol | Elevated temperature and pressure (e.g., 130°C, 2 bar H₂)[5] | >96% (with Na-promoted catalyst for a similar substrate)[6] | "Green" method, but may require specialized equipment for handling hydrogen gas under pressure. Selectivity can be an issue. |
| Meerwein-Ponndorf-Verley (MPV) Reduction | 4'-Bromoacetophenone | Isopropanol | Reflux, with Aluminum Isopropoxide catalyst | Good to near-quantitative (specific data for this substrate not found)[7][8] | Highly chemoselective, does not affect the bromo substituent. Uses an inexpensive and environmentally friendly metal catalyst. |
Comparison of Chiral Reducing Agents for Enantioselective Synthesis
The synthesis of enantiomerically pure this compound is of significant interest for applications in asymmetric synthesis and drug development. This section compares the efficacy of various chiral reducing agents and biocatalysts.
| Reducing Agent / Biocatalyst | Precursor | Solvent / Medium | Reaction Conditions | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) |
| Geotrichum candidum | 4'-Bromoacetophenone | Culture medium | Biotransformation | 98.9 | >99 (R-isomer) | - |
| Rhodotorula rubra | 4'-Bromoacetophenone | Culture medium | Biotransformation | 97.6 | 98.8 (S-isomer) | - |
| Aspergillus niger EBK-9 | 4'-Bromoacetophenone | Glucose, yeast extract, ram horn peptone | Batch culture | 100 | >99 | 82 |
| Corey-Bakshi-Shibata (CBS) Reduction | 4'-Bromoacetophenone | Tetrahydrofuran (THF) | Catalytic (S)- or (R)-oxazaborolidine, Borane-THF complex | High | >95 (predictable stereochemistry) | High |
| Asymmetric Transfer Hydrogenation | 4'-Bromoacetophenone | Isopropanol or Formic acid/Triethylamine | Ru-catalyst with chiral ligand | High | >92 (for acetophenone) | High |
Experimental Protocols
General Procedure for Sodium Borohydride Reduction
-
Dissolve 4'-bromoacetophenone (1.0 g, 5.02 mmol) in methanol (20 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (0.28 g, 7.53 mmol) portion-wise over 10 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully add 1 M HCl (10 mL) to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[1][9][10]
General Procedure for Lithium Aluminum Hydride Reduction
Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a dry, three-necked flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, suspend LiAlH₄ (0.29 g, 7.53 mmol) in anhydrous diethyl ether (20 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 4'-bromoacetophenone (1.0 g, 5.02 mmol) in anhydrous diethyl ether (10 mL) and add it to the dropping funnel.
-
Add the solution of 4'-bromoacetophenone dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition, allow the reaction mixture to stir at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water (0.3 mL), 15% aqueous NaOH (0.3 mL), and then water (0.9 mL) at 0°C.
-
Filter the resulting granular precipitate and wash it with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[2][3]
Visualizing the Synthesis and Mechanisms
To illustrate the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for the reduction of 4'-bromoacetophenone.
The following diagram illustrates the general mechanism for the reduction of a ketone by a hydride reagent, which is a fundamental step in the synthesis of this compound using reagents like NaBH₄ and LiAlH₄.
Caption: General mechanism of ketone reduction by a hydride reagent.
References
- 1. rsc.org [rsc.org]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 9. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 10. scribd.com [scribd.com]
Safety Operating Guide
Safe Disposal of 1-(4-Bromophenyl)-1-phenylethanol: A Guide for Laboratory Professionals
Proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1-(4-Bromophenyl)-1-phenylethanol, a halogenated organic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain compliance with safety regulations and minimize environmental impact.
Waste Classification and Handling
This compound is classified as a halogenated organic waste due to the presence of bromine.[1] This classification dictates specific segregation and disposal requirements. It is crucial to prevent the mixing of halogenated wastes with non-halogenated organic wastes to ensure proper treatment and disposal.[1][2] The compound is also harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation, necessitating the use of appropriate personal protective equipment (PPE) at all times.[3][4]
Disposal Protocol
Disposal of this compound should always be handled by a licensed professional waste disposal service.[5][6] Laboratory personnel are responsible for the correct collection, segregation, and labeling of the waste before its removal.
Step-by-Step Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, wear appropriate PPE, including safety glasses with side shields or a face shield, chemical-resistant gloves, and a lab coat.[5][7]
-
Waste Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][2] Do not mix this waste with non-halogenated solvents, aqueous solutions, or other incompatible chemicals.[1][2][8]
-
Container Selection: Use a suitable, closed container that is in good condition and compatible with the chemical.[2][5][7] The container must have a threaded cap that can be sealed tightly to be vapor-tight and spill-proof.[2]
-
Labeling: Label the waste container clearly with the words "Hazardous Waste" and the full chemical name, "this compound."[2] Do not use abbreviations or chemical formulas.[2] If other halogenated wastes are added to the same container, a list of all components must be maintained.[1][2]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[7] The storage area should be a designated satellite accumulation area.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect the material.[5][6] The primary method for treating this type of waste is typically high-temperature incineration at a regulated facility.[1][9]
Key Disposal Data Summary
While specific quantitative disposal limits for this compound are not detailed in the provided results, the following table summarizes the essential qualitative parameters for its management as a halogenated organic waste.
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [1][2] |
| Primary Disposal Method | Incineration by a licensed facility | [1][5][9] |
| Container Type | Tightly sealed, chemically compatible | [2][7] |
| Segregation | Separate from non-halogenated organic and aqueous waste | [1][2][8] |
| Labeling | "Hazardous Waste" with full chemical names of all contents | [2] |
| PPE Requirement | Safety glasses, chemical-resistant gloves, lab coat | [5][6][7] |
| Environmental Precautions | Avoid discharge into drains or the environment | [5][7] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Accidental Spill and Release Measures
In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the spill area.[5][7] Remove all sources of ignition.[7]
-
Containment: Prevent the spill from spreading or entering drains.[5][7]
-
Absorption: For small spills, use an inert, non-combustible absorbent material like dry sand or earth to collect the spilled substance.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[5] Use spark-proof tools if the substance is in a flammable solvent.[7]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The container with the collected spill waste must be labeled as hazardous waste and disposed of through a licensed disposal company.[5][7]
For large spills, evacuate the area immediately and contact your institution's environmental health and safety department or emergency services.[2]
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. mn.uio.no [mn.uio.no]
- 9. p2infohouse.org [p2infohouse.org]
Personal protective equipment for handling 1-(4-Bromophenyl)-1-phenylethanol
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-(4-Bromophenyl)-1-phenylethanol, ensuring the well-being of researchers and the integrity of experimental protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance with multiple health hazards. It is harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] It is also known to cause serious eye irritation and skin irritation, and may lead to respiratory irritation.[2][3][4][5] Adherence to proper PPE protocols is mandatory to mitigate exposure risks.
Table 1: Required Personal Protective Equipment
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles / Face Shield | Use chemical splash goggles. A face shield may be preferred over safety glasses for enhanced protection. |
| Hands | Chemical-Impermeable Gloves | Nitrile or butyl rubber gloves are recommended.[6][7] Inspect gloves prior to use. |
| Respiratory | Respirator | A respirator is advised for use in poorly ventilated areas or when the formation of dust and aerosols is possible.[6][8] For high vapor concentrations, a self-contained breathing apparatus (SCBA) should be considered.[7] |
| Body | Flame-Resistant Lab Coat / Protective Clothing | Wear a lab coat, and consider overalls or a full body suit for extensive handling to protect against skin contact.[8] |
Safe Handling and Operational Protocol
Strict adherence to the following procedures is essential for minimizing exposure and ensuring a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][5]
-
Ignition Sources: This substance is a combustible liquid.[5] Keep it away from heat, sparks, open flames, and hot surfaces.[2][5] Use non-sparking tools and explosion-proof equipment.[1][5]
-
Static Discharge: To prevent fires caused by electrostatic discharge, ensure proper grounding and bonding of containers during transfer.[6]
Step 2: Chemical Handling
-
Avoid Contact: Prevent all contact with skin and eyes.[5]
-
Do Not Ingest or Inhale: Avoid breathing in any dust, fumes, mists, or vapors that may be generated.[1][5] Do not eat, drink, or smoke in the handling area.[1][5]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the substance.[5][9]
Step 3: Storage
-
Container: Keep the storage container tightly closed in a dry, cool, and well-ventilated place.[1][2][5]
-
Incompatibilities: Store separately from incompatible materials and foodstuff containers.[5]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is critical.
Spill and Leak Procedures:
-
Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[5]
-
Cleanup: Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[1][5]
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][9]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[2]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Clean the mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of the contents and container at an approved waste disposal plant.[2][5]
-
Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[5]
Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]
- 7. m.youtube.com [m.youtube.com]
- 8. gexcon.com [gexcon.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
